AS-604850
Description
The exact mass of the compound 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H5F2NO4S |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |
InChI Key |
SRLVNYDXMUGOFI-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |
Pictograms |
Irritant |
Synonyms |
5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of AS-604850: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical properties, cellular effects, and in vivo efficacy. Quantitative data are summarized, key experimental methodologies are described, and relevant signaling pathways are visualized to offer a thorough resource for researchers in pharmacology and drug development.
Introduction to PI3Kγ and its Role in Inflammation
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA PI3Ks are typically activated by receptor tyrosine kinases, PI3Kγ is uniquely activated by G-protein-coupled receptors (GPCRs), which are central to the inflammatory cascade.[1][2] This positions PI3Kγ as a critical mediator of leukocyte recruitment and activation at sites of inflammation.[3][4] Its restricted expression, primarily in hematopoietic cells, makes it an attractive therapeutic target for inflammatory and autoimmune diseases.[5][6]
Biochemical Profile of this compound
This compound is an ATP-competitive inhibitor of PI3Kγ.[3][7][8] It exerts its inhibitory effect by binding to the ATP-binding pocket of the p110γ catalytic subunit, thereby preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Potency and Selectivity
This compound demonstrates significant potency for PI3Kγ with a high degree of selectivity over other Class I PI3K isoforms.[7][9] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory constants (IC50 and Ki) are summarized in the table below.
| Parameter | Value | Notes |
| IC50 (PI3Kγ) | 250 nM | Half-maximal inhibitory concentration against the gamma isoform.[3][7][9] |
| Ki (PI3Kγ) | 180 nM | Inhibitor constant, reflecting binding affinity for the gamma isoform.[7][8] |
| Selectivity | >80-fold vs PI3Kδ/β | Demonstrates significantly lower activity against delta and beta isoforms.[7] |
| Selectivity | 18-fold vs PI3Kα | Shows moderate selectivity against the alpha isoform.[7][8] |
| IC50 (PI3Kα) | 4.5 µM | |
| IC50 (PI3Kβ) | >20 µM | |
| IC50 (PI3Kδ) | >20 µM |
Table 1: In Vitro Potency and Selectivity of this compound
The structural basis for the selectivity of inhibitors like this compound lies in subtle amino acid differences within the ATP-binding sites of the various PI3K isoforms. For instance, the presence of an alanine (B10760859) residue (Ala885) in PI3Kγ, which is a serine in other isoforms, can be exploited by inhibitors to achieve isoform-specific interactions.[10]
Cellular Mechanism of Action
The inhibition of PI3Kγ by this compound disrupts the downstream signaling cascade, leading to a variety of cellular effects that collectively contribute to its anti-inflammatory properties.
Inhibition of the PI3Kγ/Akt Signaling Pathway
Upon GPCR activation by chemokines (e.g., MCP-1, RANTES) or other inflammatory mediators (e.g., C5a), PI3Kγ is recruited to the plasma membrane where it generates PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1] this compound blocks the production of PIP3, thereby preventing the activation of Akt and its subsequent phosphorylation of downstream targets.[8]
Functional Consequences of PI3Kγ Inhibition
The blockade of the PI3Kγ/Akt pathway by this compound translates into the inhibition of key cellular functions involved in inflammation:
-
Inhibition of Chemotaxis: this compound effectively blocks the directed migration of immune cells, such as monocytes and eosinophils, towards chemoattractants like MCP-1 and platelet-activating factor (PAF).[7][11] This is a direct consequence of disrupting the signaling required for establishing cell polarity and motility.
-
Reduction of Leukocyte Infiltration: By inhibiting chemotaxis, this compound reduces the recruitment of inflammatory cells, including neutrophils and macrophages, to sites of inflammation in vivo.[3][7]
-
Suppression of Pro-inflammatory Mediator Production: Inhibition of the PI3Kγ pathway can lead to a decrease in the production and release of pro-inflammatory cytokines.[5][12]
| Cellular Effect | Key Findings |
| PKB/Akt Phosphorylation | This compound inhibits C5a-mediated PKB phosphorylation in RAW264 mouse macrophages with an IC50 of 10 µM.[7] It also inhibits MCP-1-mediated phosphorylation of PKB and its downstream substrates GSK3α and β in primary monocytes.[8] |
| Chemotaxis | This compound blocks MCP-1-mediated chemotaxis in Pik3cg+/+ monocytes in a concentration-dependent manner, with an IC50 of 21 µM.[7] It also suppresses chemotactic responses of EoL-1 cells and blood eosinophils to platelet-activating factor (PAF).[7][11] |
| Apoptosis | The compound diminishes bile salt-induced apoptosis in HepG2 Ntcp and Huh7-Ntcp cells.[7] |
Table 2: Cellular Effects of this compound
In Vivo Efficacy
The anti-inflammatory effects of this compound have been demonstrated in various preclinical models of inflammatory diseases.
| Animal Model | Dosing | Key Findings |
| RANTES-induced Peritonitis | Oral administration | This compound reduces peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg.[7][8] |
| Thioglycollate-induced Peritonitis | 10 mg/kg, oral administration | Results in a 31% reduction of neutrophil recruitment.[7][8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 7.5 mg/kg/day, subcutaneous | Significantly reduces the number of infiltrated leukocytes (macrophages and CD3+ T cells) in the CNS, ameliorates clinical symptoms, and enhances myelination and axon number.[3] |
Table 3: In Vivo Anti-inflammatory Activity of this compound
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This assay quantifies the inhibitory activity of this compound on the enzymatic function of PI3Kγ.
Methodology:
-
Human recombinant PI3Kγ (100 ng) is incubated at room temperature.[7]
-
The incubation mixture contains a kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate), lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), and ATP mixed with γ[³³P]ATP.[7]
-
This compound or a vehicle control (DMSO) is added to the mixture.
-
The kinase reaction is allowed to proceed and is then stopped by the addition of neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]
-
The amount of radiolabeled phosphate (B84403) incorporated into the lipid substrate is quantified by scintillation counting.
Cellular Akt Phosphorylation Assay
This assay determines the effect of this compound on the downstream signaling of PI3Kγ in a cellular context.
Methodology:
-
RAW264 mouse macrophages or primary monocytes are cultured.[7][8]
-
Cells are pre-treated with varying concentrations of this compound or DMSO for a specified time (e.g., 15 minutes).[8]
-
Cells are then stimulated with a GPCR agonist, such as C5a or MCP-1, to activate the PI3Kγ pathway.[7][8]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
The ratio of p-Akt to total Akt is quantified to determine the extent of pathway inhibition.
In Vivo Peritonitis Model
This model assesses the ability of this compound to inhibit leukocyte recruitment in vivo.
Methodology:
-
Mice (e.g., C3H or Balb/C) are administered this compound orally at various doses.[7][8]
-
After a set period (e.g., 4.25-4.5 hours), peritonitis is induced by intraperitoneal injection of an inflammatory agent, such as RANTES or thioglycollate.[7][8]
-
At a specific time point post-injection, peritoneal lavage is performed to collect the infiltrated leukocytes.
-
The total number of recruited cells, and specifically neutrophils, is quantified using a cell counter or by flow cytometry.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action involves the direct, ATP-competitive inhibition of the p110γ catalytic subunit, leading to the suppression of the PI3Kγ/Akt signaling pathway. This translates to the inhibition of key inflammatory cell functions, most notably chemotaxis and recruitment to inflammatory sites. The demonstrated efficacy in preclinical models of inflammation underscores the therapeutic potential of targeting PI3Kγ with selective inhibitors like this compound for the treatment of a range of inflammatory and autoimmune disorders. This technical guide provides a foundational understanding of its mechanism for researchers and professionals engaged in the development of novel anti-inflammatory therapies.
References
- 1. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Frontiers | The Inhibition of Phosphoinositide-3 Kinases Induce Resolution of Inflammation in a Gout Model [frontiersin.org]
AS-604850: An In-depth Technical Profile of a PI3Kγ Selective Inhibitor
This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of the small molecule inhibitor, AS-604850. It is intended for researchers, scientists, and drug development professionals working in cell signaling and pharmacology. This document details the inhibitor's potency against various PI3K isoforms, the experimental methods used to determine this selectivity, and the signaling context in which it operates.
Core Properties of this compound
This compound is a selective and ATP-competitive inhibitor of PI3Kγ.[1][2][3] Its mechanism of action involves competing with ATP for the binding site within the catalytic domain of the p110γ subunit of PI3Kγ.[1][2][4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking downstream signaling cascades.[4][5]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against the four Class I PI3K isoforms (α, β, γ, δ). The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), highlight its significant selectivity for the gamma isoform.
Table 1: this compound Inhibitory Activity Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity Fold (vs. PI3Kγ) |
|---|---|---|---|
| PI3Kγ | 0.25 [1][2][3] | 0.18 [1][2] | 1x |
| PI3Kα | 4.5[1][2] | - | 18x |
| PI3Kβ | >20[1] | - | >80x |
| PI3Kδ | >20[1] | - | >80x |
Data compiled from multiple sources.[1][2][3] Selectivity fold is calculated based on the ratio of IC50 values.
This profile demonstrates that this compound is over 80-fold more selective for PI3Kγ than for PI3Kβ and PI3Kδ, and 18-fold more selective for PI3Kγ over PI3Kα in biochemical assays.[1][2]
Signaling Pathway Context
PI3Kγ is a key enzyme in signal transduction pathways, primarily activated by G-protein-coupled receptors (GPCRs).[5][6] Its activity is crucial for processes such as cell growth, differentiation, and migration, particularly in immune cells like neutrophils and macrophages.[3][4] Inhibition of PI3Kγ by this compound blocks the production of PIP3, which in turn prevents the recruitment and activation of downstream effectors like Protein Kinase B (AKT) and mammalian Target of Rapamycin (mTOR).[4][5][7]
Experimental Protocols for Selectivity Determination
The selectivity profile of a PI3K inhibitor like this compound is established through a combination of biochemical and cell-based assays.
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms. A common method is the radiometric kinase assay.[8][9]
Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to the lipid substrate, PIP2. The resulting radiolabeled PIP3 is then separated and measured, with a reduction in signal indicating enzymatic inhibition.
Detailed Protocol:
-
Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ) are individually prepared in a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4) in a 96-well plate.[8]
-
Inhibitor Addition: A serial dilution of this compound (or vehicle control, e.g., DMSO) is added to the wells containing the respective enzyme isoforms.
-
Substrate Addition: Lipid vesicles containing phosphatidylinositol (PI) or PIP2 are added as the substrate.[1][8]
-
Initiation: The kinase reaction is initiated by adding ATP mixed with a trace amount of [γ-³²P]ATP.[8]
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 20-60 minutes).[8][9]
-
Termination: The reaction is stopped by adding a strong acid (e.g., 0.1 M HCl).[8]
-
Extraction & Quantification: The radiolabeled phospholipids (B1166683) (PIP3) are extracted using a solvent mixture (e.g., chloroform/methanol) and quantified via scintillation counting.[8]
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.[10]
This assay confirms that the inhibitor can engage its target within a cellular context and produce a functional downstream effect. It typically involves measuring the phosphorylation status of AKT, a direct downstream target of PI3K signaling.[10]
Principle: Inhibition of PI3Kγ activity by this compound in cells should lead to a dose-dependent decrease in the phosphorylation of AKT at key residues (Ser473 and/or Thr308) following stimulation with a relevant agonist.
Detailed Protocol:
-
Cell Culture: A relevant cell line, often of hematopoietic origin (e.g., RAW264.7 macrophages), is cultured.[1][2]
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 15-30 minutes).[2]
-
Pathway Stimulation: The PI3Kγ pathway is activated by adding a specific agonist, such as the chemokine MCP-1 or the complement component C5a.[1][2]
-
Cell Lysis: After a short stimulation period (e.g., 5-10 minutes), the cells are immediately lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.
-
Detection & Analysis: The bands are visualized using a secondary antibody and chemiluminescence. The intensity of the p-AKT bands is quantified and normalized to the total AKT bands to determine the relative level of inhibition.[10] The cellular IC50 is calculated from the dose-response curve.
Workflow for Selectivity Profiling
The logical progression from in vitro biochemical assays to cell-based functional assays is critical for building a comprehensive understanding of an inhibitor's selectivity and potential for therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
AS-604850: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase γ (PI3Kγ) isoform. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and clear visual representations of the molecular cascades involved.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] The class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ).[1] PI3Kγ is primarily activated by G-protein-coupled receptors (GPCRs) and is a key regulator of inflammatory and immune responses.[1] Its restricted expression to the hematopoietic system makes it an attractive therapeutic target for a range of inflammatory diseases and hematologic malignancies.[1] this compound has emerged as a valuable tool for dissecting the physiological and pathological roles of PI3Kγ due to its selectivity. This guide will focus on the downstream consequences of PI3Kγ inhibition by this compound.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for the binding site on the PI3Kγ catalytic subunit.[2][3] This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream proteins with pleckstrin homology (PH) domains to the plasma membrane, thereby initiating a signaling cascade. By blocking PIP3 production, this compound effectively attenuates these downstream signaling events.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 0.25[2][3] | 0.18[2][3] | - |
| PI3Kα | 4.5[2] | - | 18-fold[2][3] |
| PI3Kβ | >20[2] | - | >30-fold[2][3] |
| PI3Kδ | >20[2] | - | >30-fold[2][3] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay | Cell Type/Model | Effect | IC50 / ED50 |
| C5a-mediated PKB/Akt phosphorylation | RAW264 mouse macrophages | Inhibition | 10 µM[2][3] |
| MCP-1-mediated chemotaxis | Pik3cg+/+ monocytes | Inhibition | 21 µM[2] |
| RANTES-induced peritoneal neutrophil recruitment | Balb/C or C3H mice | Reduction | 42.4 mg/kg (ED50)[3] |
| Thioglycollate-induced peritonitis | Mice | 31% reduction of neutrophil recruitment (at 10 mg/kg) | -[3] |
Core Downstream Signaling Pathways
The primary downstream signaling pathway affected by this compound is the PI3Kγ/Akt/GSK3 axis. Inhibition of PI3Kγ leads to a cascade of events that ultimately regulate cellular processes like inflammation, cell survival, and proliferation.
The PI3Kγ/Akt/GSK3 Signaling Pathway
Upon activation, PI3Kγ phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B or PKB) at the cell membrane.[4][5] Activated Akt then phosphorylates and inactivates a key downstream effector, Glycogen Synthase Kinase 3 (GSK3), which exists in two isoforms, GSK3α and GSK3β.[3][5] this compound, by inhibiting PI3Kγ, prevents the activation of Akt and consequently the inhibitory phosphorylation of GSK3.[3] This leads to the modulation of various GSK3 substrates involved in inflammation and cell survival.
References
- 1. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 2. PI3K (p120γ) Protocol [worldwide.promega.com]
- 3. promega.com.br [promega.com.br]
- 4. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
The Role of PI3K Gamma in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil chemotaxis, the directed migration of neutrophils toward a chemoattractant gradient, is a fundamental process in the innate immune response and inflammation. A critical signaling node in this process is the class IB phosphoinositide 3-kinase gamma (PI3Kγ). This technical guide provides an in-depth examination of the role of PI3Kγ in neutrophil chemotaxis, detailing the molecular signaling pathways, summarizing key quantitative data from seminal studies, and providing comprehensive experimental protocols for investigating this process. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target PI3Kγ-mediated neutrophil migration.
Introduction
Neutrophils are the first line of defense against invading pathogens. Their rapid recruitment to sites of infection or injury is orchestrated by a process called chemotaxis. Dysregulation of neutrophil chemotaxis can lead to uncontrolled inflammation and tissue damage, contributing to the pathology of numerous inflammatory diseases. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play pivotal roles in various cellular processes, including cell growth, proliferation, differentiation, and migration. In neutrophils, the class IB isoform, PI3Kγ, is a key transducer of signals from G-protein coupled receptors (GPCRs) that recognize chemoattractants, thereby regulating directional cell movement.[1][2]
The PI3Kγ Signaling Pathway in Neutrophil Chemotaxis
The activation of PI3Kγ in neutrophils is initiated by the binding of chemoattractants, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement component C5a, and chemokines like interleukin-8 (IL-8), to their respective GPCRs on the neutrophil surface.[3] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[4] The liberated Gβγ dimer, in conjunction with Ras, directly activates the p110γ catalytic subunit of PI3Kγ.[5]
Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 accumulates at the leading edge of the migrating neutrophil, acting as a crucial spatial cue for the establishment of cell polarity.[8] This localized accumulation of PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5][9]
The activation of Akt and other downstream effectors orchestrates the complex cytoskeletal rearrangements required for cell motility, including the regulation of small GTPases of the Rac, Rho, and Arf families.[5] This signaling cascade ultimately leads to the formation of lamellipodia and directed migration towards the chemoattractant source.[10]
References
- 1. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of PI3K in neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation - ProQuest [proquest.com]
- 4. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K class IB pathway in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
AS-604850: A Technical Guide to PI3Kγ Target Validation in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation underlies a multitude of debilitating diseases, driving a critical need for targeted therapeutic strategies. The Phosphoinositide 3-kinase gamma (PI3Kγ) enzyme has emerged as a key regulator of the inflammatory response, primarily expressed in leukocytes. Its role in mediating leukocyte migration, activation, and function makes it a compelling target for anti-inflammatory drug development. AS-604850 is a potent and selective ATP-competitive inhibitor of PI3Kγ, serving as a critical tool for the validation of this target in various inflammatory contexts. This technical guide provides an in-depth overview of the target validation of this compound in inflammation, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models of inflammation.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| PI3Kγ IC50 | 0.25 µM | Human recombinant PI3Kγ | [1][2] |
| PI3Kγ Ki | 0.18 µM | Human recombinant PI3Kγ | [1] |
| PI3Kα IC50 | 4.5 µM | Human recombinant PI3Kα | [2] |
| PI3Kβ IC50 | >20 µM | Human recombinant PI3Kβ | [2] |
| PI3Kδ IC50 | >20 µM | Human recombinant PI3Kδ | [2] |
| Selectivity vs PI3Kα | 18-fold | - | [1] |
| Selectivity vs PI3Kβ/δ | >30-fold | - | [1] |
| PKB (Akt) Phosphorylation IC50 | 10 µM | C5a-stimulated RAW264 mouse macrophages | [1] |
Table 2: In Vivo Efficacy of this compound in Inflammation Models
| Animal Model | Endpoint | This compound Dose | Efficacy | Reference |
| RANTES-induced Peritonitis (mice) | Neutrophil Recruitment (ED50) | 42.4 mg/kg (oral) | 50% reduction | [1] |
| Thioglycollate-induced Peritonitis (mice) | Neutrophil Recruitment | 10 mg/kg (oral) | 31% reduction | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Clinical Score | 7.5 mg/kg/day (subcutaneous) | Significant reduction in EAE scores | [3] |
| EAE (mice) | CD3+ T cell infiltration in spinal cord | 7.5 mg/kg/day (subcutaneous) | Significantly reduced density | [3] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PI3Kγ signaling pathway, which is a critical downstream effector of G-protein coupled receptors (GPCRs) activated by chemokines and other inflammatory mediators. Inhibition of PI3Kγ by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream signaling proteins such as Akt (Protein Kinase B) and subsequently mTOR. The dampening of this cascade leads to the inhibition of pro-inflammatory responses, including cell migration, proliferation, and cytokine production, primarily through the modulation of transcription factors like NF-κB.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Target Validation Workflow
A general workflow for validating PI3Kγ as a therapeutic target in inflammation using this compound involves a multi-step process, from in vitro enzymatic assays to in vivo disease models.
Caption: General workflow for PI3Kγ target validation using this compound.
In Vivo Inflammation Model Workflow (EAE)
The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system.
Caption: Workflow for an in vivo EAE model to assess this compound efficacy.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
Objective: To determine the in vitro potency of this compound against recombinant human PI3Kγ.
Materials:
-
Recombinant human PI3Kγ (e.g., 100 ng)
-
This compound
-
Kinase Buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate)
-
ATP (15 µM final concentration)
-
γ-[³³P]ATP (100 nCi)
-
Lipid vesicles (18 µM PtdIns, 250 µM PtdSer)
-
DMSO (vehicle control)
Procedure:
-
Incubate recombinant human PI3Kγ with varying concentrations of this compound or DMSO in kinase buffer at room temperature.
-
Initiate the kinase reaction by adding ATP/γ-[³³P]ATP and lipid vesicles.
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).
-
Terminate the reaction.
-
Separate the radiolabeled product (PIP3) from the reaction mixture using thin-layer chromatography (TLC).
-
Quantify the amount of ³³P-labeled PIP3 using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-Akt (p-Akt)
Objective: To assess the inhibitory effect of this compound on PI3Kγ-mediated Akt phosphorylation in a cellular context.
Materials:
-
RAW264.7 mouse macrophages or primary monocytes
-
This compound (0-30 µM)
-
Stimulant (e.g., C5a or MCP-1)
-
Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and culture overnight.
-
Pre-treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 15 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., C5a or MCP-1) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Quantify band intensities to determine the inhibition of Akt phosphorylation.
Monocyte Chemotaxis Assay
Objective: To evaluate the effect of this compound on monocyte migration towards a chemoattractant.
Materials:
-
Primary human or mouse monocytes
-
This compound
-
Chemoattractant (e.g., MCP-1)
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Assay buffer (e.g., serum-free media)
Procedure:
-
Isolate primary monocytes.
-
Resuspend the monocytes in assay buffer.
-
Pre-incubate the monocytes with various concentrations of this compound or DMSO.
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Add the pre-treated monocyte suspension to the upper chamber (insert).
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for migration (e.g., 90 minutes to 4 hours).
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye that binds to cellular DNA.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
Procedure:
-
Immunization:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with this compound (e.g., daily oral gavage) at the onset of clinical signs of arthritis or prophylactically.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Conclusion
The selective PI3Kγ inhibitor this compound has proven to be an invaluable pharmacological tool for the validation of PI3Kγ as a therapeutic target in a wide range of inflammatory diseases. Its demonstrated potency in inhibiting the PI3K/Akt signaling cascade, coupled with its efficacy in preclinical models of inflammation, provides a strong rationale for the continued development of PI3Kγ inhibitors for clinical use. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further investigate the role of PI3Kγ in inflammation and to evaluate the therapeutic potential of novel PI3Kγ-targeting compounds.
References
An In-depth Technical Guide to Utilizing AS-604850 in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] With significant selectivity over other Class I PI3K isoforms, this compound has emerged as a valuable tool for investigating the role of PI3Kγ in various physiological and pathological processes, particularly in the realm of immunology and autoimmune diseases. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in mediating inflammatory responses, making it an attractive therapeutic target for a range of autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the use of this compound in key preclinical models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis (CIA), and systemic lupus erythematosus (SLE).
Mechanism of Action and Selectivity
This compound exerts its effects by inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in intracellular signaling. The reduction in PIP3 levels subsequently dampens the activation of downstream effectors such as Akt and mTOR, which are involved in cell growth, proliferation, survival, and migration.[2]
The selectivity of this compound for PI3Kγ is a key attribute for its use as a research tool. In vitro studies have demonstrated its inhibitory activity against various PI3K isoforms, highlighting its preference for PI3Kγ.
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |
| IC50 | 0.25 µM | 4.5 µM | >20 µM | >20 µM | [1] |
| Ki | 0.18 µM | - | - | - | [1] |
| Selectivity Fold (vs. PI3Kγ) | - | 18-fold | >80-fold | >80-fold | [1] |
This selectivity profile allows for a more targeted investigation of the specific roles of PI3Kγ in immune cell function and autoimmune pathogenesis, minimizing off-target effects that might be observed with pan-PI3K inhibitors.
Signaling Pathway
The PI3Kγ signaling pathway is a critical regulator of immune cell function, particularly in macrophages and T cells. Its activation downstream of G-protein coupled receptors (GPCRs), such as chemokine receptors, initiates a cascade of events that influence cell migration, activation, and cytokine production. Inhibition of PI3Kγ by this compound disrupts this cascade, leading to a modulation of the immune response.
References
- 1. Mapping the accumulation of co-infiltrating CNS dendritic cells and encephalitogenic T cells during EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bidirectional Effect of IFN-γ on Th17 Responses in Experimental Autoimmune Uveitis [frontiersin.org]
The Effect of AS-604850 on Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common hallmark of various human cancers and inflammatory diseases, making its components prime targets for therapeutic intervention.[3][4][5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as a central node in this pathway.[2][6] Its activation is contingent on phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), which is mediated by upstream kinases following the activation of PI3K.[1][7]
AS-604850 is a selective, ATP-competitive small molecule inhibitor of the class IB PI3K isoform, PI3Kγ.[8][9][10] This technical guide provides an in-depth overview of the mechanism by which this compound affects Akt phosphorylation, presents quantitative data on its inhibitory activity, and details the experimental protocols necessary to assess its effects in research settings.
Mechanism of Action: Inhibition of PI3Kγ Blocks Downstream Akt Phosphorylation
The activation of the Akt pathway typically begins with the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate PI3Kγ.[5][11] Activated PI3Kγ phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5][11] PIP3 acts as a docking site on the plasma membrane, recruiting proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[5][12]
Once recruited to the membrane, Akt is phosphorylated and partially activated by PDK1 at Thr308 in its activation loop.[12][13] For full activation, a second phosphorylation event is required at Ser473 within the C-terminal hydrophobic motif, a step mediated by the mTORC2 complex.[13][14][15] Activated, dually phosphorylated Akt (p-Akt) then dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, promoting cell survival and proliferation.[7][15]
This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kγ in an ATP-competitive manner.[8][9] By blocking PI3Kγ, this compound prevents the conversion of PIP2 to PIP3. The resulting depletion of PIP3 at the plasma membrane prevents the recruitment and subsequent phosphorylation of Akt at both Thr308 and Ser473. Consequently, the downstream signaling cascade is effectively inhibited.
Quantitative Inhibition Data
This compound demonstrates high selectivity for the PI3Kγ isoform over other class I PI3K isoforms. This selectivity is critical for dissecting the specific roles of PI3Kγ in cellular signaling.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| Target Isoform | IC50 | Ki | Selectivity vs. PI3Kγ |
| PI3Kγ | 250 nM[8][9][16] | 0.18 µM[8][9] | - |
| PI3Kα | 4.5 µM[8] | N/A | 18-fold[8][9] |
| PI3Kβ | > 20 µM[8] | N/A | > 80-fold[8][16] |
| PI3Kδ | > 20 µM[8] | N/A | > 80-fold[8] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.
The inhibitory effect of this compound on the PI3Kγ enzyme translates to the inhibition of Akt phosphorylation in various cell-based assays.
Table 2: Cellular Inhibitory Activity of this compound on Akt Phosphorylation
| Cell Type | Stimulus | Effect Measured | IC50 |
| RAW264 Mouse Macrophages | C5a | Inhibition of PKB (Akt) phosphorylation | 10 µM[8][9] |
| Primary Mouse Monocytes | MCP-1 | Inhibition of PKB (Akt) phosphorylation | Concentration-dependent[9] |
| Rat Hepatocytes | Glycochenodeoxycholate (GCDC) | Diminished Akt phosphorylation | Concentration-dependent[8] |
Experimental Protocols
To assess the effect of this compound on Akt phosphorylation, a combination of in vitro kinase assays and cell-based Western blot analyses are typically employed.
In Vitro PI3Kγ Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3Kγ.
Methodology:
-
Reaction Mixture Preparation : Prepare a kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 50 mM HEPES pH 7.5).
-
Lipid Vesicle Preparation : Prepare lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer) (e.g., 18 µM PtdIns and 250 µM PtdSer).[8]
-
Inhibitor Incubation : In a reaction plate, incubate recombinant human PI3Kγ (e.g., 100 ng) with various concentrations of this compound (or DMSO as a vehicle control) in the kinase buffer.[8]
-
Kinase Reaction Initiation : Start the reaction by adding the lipid vesicles and ATP. For radiometric assays, use [γ-³³P]ATP or [γ-³²P]ATP.[8][17] A typical final ATP concentration is 15 µM.[8]
-
Incubation : Incubate the reaction at room temperature for a defined period (e.g., 15-40 minutes).[17]
-
Reaction Termination : Stop the reaction by adding 1M HCl or another suitable stopping agent.[17]
-
Product Quantification : Quantify the amount of phosphorylated PtdIns (PIP3). This can be achieved through various methods, such as scintillation proximity assay (SPA) beads, thin-layer chromatography (TLC), or luminescence-based assays like the Adapta™ Universal Kinase Assay, which measures ADP formation.[8][17]
-
Data Analysis : Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Akt Phosphorylation Assay (Western Blot)
This is the most common method to determine the effect of an inhibitor on Akt phosphorylation within a cellular context.
Methodology:
-
Cell Culture and Treatment : Plate cells of interest (e.g., RAW264 macrophages, primary monocytes) and allow them to adhere. If basal p-Akt levels are high, serum-starve the cells for several hours. Pre-incubate the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulation : Induce Akt phosphorylation by treating the cells with a relevant agonist (e.g., 100 nM insulin (B600854), 100 ng/mL PDGF, or C5a) for a short period (e.g., 15-30 minutes).[1]
-
Cell Lysis : Immediately stop the reaction by placing the culture plates on ice and washing the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[1][18]
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA protein assay.[18]
-
SDS-PAGE and Western Transfer : Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
Immunoblotting :
-
Blocking : Block the membrane with 5% nonfat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][19]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308).[12][19]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Signal Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[1]
-
Normalization : To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt.[1] A loading control like β-actin or GAPDH can also be used.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative change in Akt phosphorylation.
Summary
This compound is a potent and selective inhibitor of PI3Kγ. Its mechanism of action involves the direct inhibition of PI3Kγ's catalytic activity, which is a critical upstream event for the activation of Akt. By preventing the production of PIP3, this compound effectively blocks the membrane recruitment and subsequent phosphorylation of Akt at key activating residues Thr308 and Ser473. This inhibitory effect has been quantified in both enzymatic and cellular assays, confirming its utility as a tool for studying the physiological and pathological roles of the PI3Kγ/Akt signaling axis. The protocols outlined in this guide provide a robust framework for researchers to investigate and confirm the impact of this compound on Akt phosphorylation in their specific models of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleck.co.jp [selleck.co.jp]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
AS-604850: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] Predominantly expressed in hematopoietic cells, PI3Kγ is a critical signaling node in the tumor microenvironment (TME), playing a key role in the function of myeloid cells such as macrophages and myeloid-derived suppressor cells (MDSCs).[2][3][4][5] These cell types are often implicated in creating an immunosuppressive TME that fosters tumor growth and resistance to therapies. By selectively targeting PI3Kγ, this compound serves as a valuable tool for investigating the role of this kinase in cancer immunology and for exploring its therapeutic potential. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of the p110γ subunit of PI3Kγ. This kinase is a central component of a signaling pathway that is activated by G-protein coupled receptors (GPCRs), such as chemokine receptors, which are crucial for the recruitment and function of immune cells.[6] Inhibition of PI3Kγ by this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors like Akt (also known as protein kinase B or PKB) and mTOR, which are involved in cell survival, proliferation, and polarization.[1]
In the context of cancer immunology, the primary mechanism of action of this compound is the modulation of myeloid cell function within the TME. Specifically, inhibition of PI3Kγ has been shown to:
-
Repolarize Tumor-Associated Macrophages (TAMs): It can shift the phenotype of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like state.[2][6]
-
Inhibit Myeloid-Derived Suppressor Cell (MDSC) Function: It can interfere with the immunosuppressive activities of MDSCs, thereby enhancing anti-tumor T-cell responses.[5]
-
Reduce Neutrophil Recruitment: By blocking chemokine signaling, it can decrease the infiltration of neutrophils into inflammatory sites and potentially tumors.[1][7]
Data Presentation
Inhibitory Activity and Selectivity
This compound demonstrates significant potency and selectivity for the PI3Kγ isoform.
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |
| IC50 | 0.25 µM | 4.5 µM | >20 µM | >20 µM | [7][8] |
| Ki | 0.18 µM | - | - | - | [1] |
| Selectivity Fold | - | 18-fold | >80-fold | >80-fold | [7] |
In Vitro Cellular Activity
| Cell Type | Stimulus | Assay | IC50 / Effect | Reference |
| RAW264.7 Mouse Macrophages | C5a | PKB Phosphorylation | 10 µM | [1][7] |
| Pik3cg+/+ Mouse Monocytes | MCP-1 | Chemotaxis | IC50 of 21 µM | [7] |
| Pik3cg+/+ Mouse Monocytes | MCP-1 | PKB Phosphorylation | Concentration-dependent inhibition | [1] |
In Vivo Activity
| Model | Parameter Measured | Dose | Effect | Reference |
| RANTES-induced Peritonitis (Mouse) | Neutrophil Recruitment | ED50 = 42.4 mg/kg (p.o.) | Reduction in neutrophil infiltration | [1][7] |
| Thioglycollate-induced Peritonitis (Mouse) | Neutrophil Recruitment | 10 mg/kg (p.o.) | 31% reduction in neutrophil recruitment | [1][7] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Macrophage and CD3+ T cell infiltration | 7.5 mg/kg/day (s.c.) | Significant decrease in cell numbers in the spinal cord | [9] |
Signaling Pathways and Experimental Workflows
PI3Kγ Signaling Pathway in Myeloid Cells
The following diagram illustrates the central role of PI3Kγ in mediating signals from chemokine receptors to downstream effectors that control myeloid cell function and polarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. amsbio.com [amsbio.com]
- 9. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
AS-604850: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the selective PI3Kγ inhibitor, AS-604850. It covers supplier and purity details, the intricate PI3Kγ signaling pathway, and detailed experimental protocols for in vitro and in vivo studies. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their scientific investigations.
Supplier and Purity Information
This compound is commercially available from several reputable suppliers, ensuring accessibility for the research community. The purity of the compound is a critical factor for reliable experimental outcomes, and suppliers consistently offer high-purity this compound.
| Supplier | Purity |
| AdooQ Bioscience | >99% (HPLC)[1] |
| MedchemExpress | 99.95%[2] |
| Selleck Chemicals | 99.92%[3] |
| Immunomart | 99.91%[4] |
| MedKoo Biosciences | Not explicitly stated |
The PI3Kγ Signaling Pathway
Phosphoinositide 3-kinase gamma (PI3Kγ) is a key enzyme in a crucial intracellular signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and migration. This pathway is particularly significant in the context of inflammation and immune responses.
The signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3Kγ at the plasma membrane. PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-Dependent Kinase 1 (PDK1). The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt is achieved through a subsequent phosphorylation event by the mTORC2 complex.
Once activated, Akt proceeds to phosphorylate a wide array of downstream effector proteins, thereby modulating their activity and orchestrating various cellular responses. Key downstream targets of Akt include the mammalian Target of Rapamycin (mTOR), which regulates protein synthesis and cell growth, and Glycogen Synthase Kinase 3 (GSK3), which is involved in a variety of cellular processes. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.
PI3Kγ Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on PI3Kγ in a cell-free system.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 1 mM β-glycerophosphate, 0.1% Sodium Cholate)
-
Lipid Vesicles (containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer))
-
ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™ assay)
-
DMSO (for compound dilution)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
In each well of the assay plate, add the recombinant PI3Kγ enzyme (e.g., 100 ng).
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add the kinase buffer containing the lipid vesicles and ATP to each well to start the reaction.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction according to the detection method being used. For radioactive assays, this may involve adding a stop solution and capturing the phosphorylated lipids. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP and another to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the signal (luminescence or radioactivity) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro PI3Kγ Kinase Assay Workflow.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis in mice and a general framework for evaluating the efficacy of this compound.
Materials:
-
Susceptible mouse strain (e.g., DBA/1J)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Syringes and needles for immunization and administration
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Administer a booster injection at a different site.
-
-
Monitoring of Arthritis Development:
-
Begin daily monitoring for signs of arthritis around day 21.
-
Clinically score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity).
-
Measure paw thickness using calipers.
-
-
This compound Administration:
-
Treatment Initiation: Begin treatment when mice show initial signs of arthritis (e.g., a clinical score of 1 or 2).
-
Dosing: Prepare a suspension of this compound in the vehicle. Administer the compound orally (gavage) or via another appropriate route at a predetermined dose and frequency (e.g., once or twice daily). A vehicle-only group should be included as a control.
-
-
Efficacy Evaluation:
-
Continue daily clinical scoring and paw thickness measurements throughout the treatment period.
-
At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Other endpoints can include measurement of inflammatory cytokines in serum or paw tissue.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histological scores between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
-
In Vivo Collagen-Induced Arthritis (CIA) Model Workflow.
References
Methodological & Application
Application Notes and Protocols for AS-604850 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound's selectivity for the γ isoform makes it a valuable tool for investigating the specific roles of PI3Kγ in these processes. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound against various PI3K isoforms and in cellular assays is summarized below.
| Target | Assay System | IC50 | Reference |
| PI3Kγ | Human Recombinant Enzyme | 0.25 µM | [1] |
| PI3Kα | Human Recombinant Enzyme | 4.5 µM | [1] |
| PI3Kβ | Human Recombinant Enzyme | >20 µM | [1] |
| PI3Kδ | Human Recombinant Enzyme | >20 µM | [1] |
| PKB (Akt) Phosphorylation | C5a-stimulated RAW264.7 Macrophages | 10 µM | [1] |
| MCP-1-mediated Chemotaxis | Pik3cg+/+ Monocytes | 21 µM | [1] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
This compound inhibits PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activated PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt (also known as PKB), which in turn regulates various cellular processes.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the IC50 value of this compound against PI3Kγ.
Caption: General workflow for an in vitro PI3Kγ kinase assay.
Experimental Protocols
PI3Kγ In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified human recombinant PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-33P]ATP
-
96-well or 384-well plates
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range.
-
Reaction Setup:
-
Add 2.5 µL of 4x PI3Kγ enzyme solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2x substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Terminate Reaction and Detect Signal (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of PKB (Akt) Phosphorylation in RAW264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the PI3Kγ-mediated phosphorylation of Akt in a cellular context.
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
C5a (chemoattractant)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture RAW264.7 cells to 80-90% confluency.
-
Cell Treatment:
-
Starve the cells in serum-free medium for 4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with C5a (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.
Monocyte Chemotaxis Assay
Objective: To evaluate the effect of this compound on monocyte migration in response to a chemoattractant.
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1)
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
This compound
-
Chemoattractant (e.g., MCP-1/CCL2)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
Procedure:
-
Cell Preparation: Isolate primary monocytes or culture the monocytic cell line. Resuspend the cells in chemotaxis medium.
-
Assay Setup:
-
Add the chemoattractant (MCP-1) to the lower wells of the 24-well plate.
-
Pre-incubate the monocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber by measuring ATP levels using a cell viability reagent according to the manufacturer's instructions.
-
-
Data Analysis: Express the number of migrated cells as a percentage of the control (vehicle-treated) and plot against the this compound concentration to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a hematologic malignancy cell line)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
Application Notes and Protocols for AS-604850 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. With an IC50 value of approximately 250 nM for PI3Kγ, it exhibits significantly lower affinity for other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes.[1][2] PI3Kγ is a key component of intracellular signaling pathways, particularly downstream of G-protein coupled receptors (GPCRs), and is predominantly expressed in hematopoietic cells. Its involvement in inflammation, immune responses, and cell migration has made it an attractive target for drug discovery in oncology and inflammatory diseases.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended working concentrations, protocols for determining optimal concentrations, and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PI3Kγ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). By blocking the production of PIP3, this compound effectively attenuates the entire downstream signaling cascade, impacting cellular functions such as proliferation, survival, migration, and inflammatory responses.
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays and cell lines. It is important to note that a comprehensive public dataset on the cytotoxicity of this compound is limited. Therefore, researchers should perform their own dose-response experiments to determine the optimal non-toxic working concentration for their specific cell line and assay.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Source |
| PI3Kγ | Kinase Assay | 250 nM (IC50) | [1] |
| PI3Kγ | Kinase Assay | 180 nM (Ki) | [2] |
| PI3Kα | Kinase Assay | 4.5 µM (IC50) | [1] |
| PI3Kβ | Kinase Assay | >20 µM (IC50) | [1] |
| PI3Kδ | Kinase Assay | >20 µM (IC50) | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Source |
| RAW264.7 (mouse macrophages) | PKB/Akt Phosphorylation | 10 µM (IC50) | Inhibition of C5a-mediated phosphorylation. | [2] |
| Primary mouse monocytes | PKB/Akt Phosphorylation | 0-30 µM | Concentration-dependent inhibition of MCP-1-mediated phosphorylation. | [2] |
| HepG2-Ntcp & Huh7-Ntcp (human liver) | Apoptosis Assay | 2.5 µM | Diminished bile salt-induced apoptosis. | [1] |
| EoL-1 (human eosinophilic leukemia) & human blood eosinophils | Chemotaxis Assay | Concentration-dependent | Suppression of chemotactic responses to PAF. | [1] |
| PC-3 (human prostate cancer) & Raji (human B-lymphoma) | Cell Proliferation Assay (72h) | 6.7 µM | Negligible effect on proliferation. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Determining the Optimal Working Concentration of this compound
The following protocol outlines a general workflow for determining the optimal working concentration of this compound for a specific cell line and biological question. This involves a dose-response experiment to assess both the desired biological effect and cell viability.
Caption: Workflow for Determining Optimal Working Concentration.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal seeding density. The density should allow for logarithmic growth during the course of the experiment.
-
Allow cells to adhere and recover overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range could be from 0.1 µM to 50 µM, with a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo® assay.
-
This will allow for the determination of the cytotoxic concentration 50 (CC50) or the half-maximal inhibitory concentration (IC50) for cell viability.
-
-
Assessment of Biological Effect:
-
In a parallel set of plates or in the same wells (if the viability assay is non-lytic), perform an assay to measure the desired biological effect. This could include:
-
Western Blotting: To measure the phosphorylation status of downstream targets like Akt.
-
Migration/Invasion Assay: To assess the effect on cell motility.
-
Apoptosis Assay: Using methods like Annexin V/PI staining to quantify programmed cell death.
-
Cytokine Release Assay: To measure the modulation of inflammatory responses.
-
-
-
Data Analysis and Interpretation:
-
Plot the cell viability data and the biological effect data as a function of this compound concentration.
-
The optimal working concentration will be in the range that produces the desired biological effect with minimal to no impact on cell viability. It is advisable to choose a concentration below the CC50 or the concentration at which a significant decrease in viability is observed.
-
Conclusion
This compound is a valuable research tool for elucidating the specific functions of PI3Kγ in cellular signaling. Due to the variability in response across different cell types and experimental conditions, it is imperative to empirically determine the optimal working concentration for each new application. The protocols and data provided in these application notes serve as a starting point for researchers to design and execute their experiments effectively and interpret their results with confidence. Always include appropriate controls and perform dose-response studies to ensure the validity of your findings.
References
AS-604850 In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of AS-604850, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in various mouse models. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathway.
Overview and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of PI3Kγ, a key enzyme in the PI3K signaling pathway. PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in inflammation, immune cell trafficking, and tumor progression. By selectively inhibiting PI3Kγ, this compound can modulate immune responses and inhibit the growth of certain tumors, making it a valuable tool for preclinical research in immunology and oncology.
PI3Kγ Signaling Pathway
PI3Kγ is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and BTK. This cascade regulates various cellular processes including cell survival, proliferation, migration, and cytokine production. In the tumor microenvironment, PI3Kγ signaling in myeloid cells can promote an immunosuppressive phenotype, hindering anti-tumor immunity.[1][2][3][4] this compound blocks this pathway at the level of PI3Kγ, thereby inhibiting these downstream effects.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
In Vivo Dosage and Administration
The optimal dosage and administration route for this compound can vary depending on the mouse model and the specific research question. Below is a summary of reported dosages from various studies.
Recommended Dosages in Different Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 7.5 mg/kg | Subcutaneous (s.c.) | Daily | [5] |
| Thioglycollate-induced Peritonitis | 10 mg/kg | Oral (p.o.) | Single dose | [6] |
| RANTES-induced Peritonitis | ED₅₀: 42.4 mg/kg | Oral (p.o.) | Single dose | [6] |
| Lung Cancer (K-Ras mutant) | 35 mg/kg (NVP-BEZ235, a pan-PI3K inhibitor) | Oral (p.o.) | Daily | [7] |
| Breast Cancer (PIK3CA mutant) | Not specified for this compound | Oral (p.o.) | Daily | [8][9] |
Note: Higher doses of this compound (15 and 30 mg/kg/day) administered subcutaneously in the EAE model were found to be lethal.[5] Researchers should perform pilot studies to determine the optimal and tolerable dose for their specific model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be formulated for both oral and subcutaneous administration.
Protocol 1: Formulation for Oral Gavage
This protocol yields a clear solution suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of this compound stock solution (10% final concentration)
-
400 µL of PEG300 (40% final concentration)
-
50 µL of Tween-80 (5% final concentration)
-
450 µL of Saline (45% final concentration)
-
-
Vortex the solution until it is clear and homogenous.
-
Prepare fresh on the day of use.[10]
Protocol 2: Formulation for Subcutaneous Injection
For subcutaneous injection, this compound is typically dissolved in a vehicle such as DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in 100% DMSO to the desired concentration.
-
Ensure the solution is clear before administration.[5]
Administration Protocols
Protocol 3: Oral Gavage Administration
Caption: Workflow for oral gavage administration of this compound.
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound solution as described in Protocol 1.
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle to administer the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Protocol 4: Subcutaneous Injection
Caption: Workflow for subcutaneous injection of this compound.
Procedure:
-
Weigh the mouse to calculate the required dose.
-
Prepare the this compound solution as described in Protocol 2.
-
Restrain the mouse and lift the loose skin over the scruff of the neck or the flank.[11][12]
-
Insert a sterile needle (25-27 gauge) into the "tent" of the skin.[13][14]
-
Aspirate to ensure the needle is not in a blood vessel, then slowly inject the solution.[14]
-
Withdraw the needle and monitor the animal.
Important Considerations
-
Toxicity: As demonstrated in the EAE model, higher doses of this compound can be toxic.[5] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
-
Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent.
-
Animal Welfare: Monitor animals closely for any adverse effects, including weight loss, changes in behavior, or signs of distress. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 3. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 9. Targeting Class I-II-III PI3Ks in Cancer Therapy: Recent Advances in Tumor Biology and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for the Administration of AS-604850 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. The PI3K family of lipid kinases are crucial players in intracellular signaling, and the γ isoform is primarily expressed in hematopoietic cells, where it plays a key role in regulating inflammatory and immune responses. By selectively targeting PI3Kγ, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the preparation and administration of this compound to rats for preclinical research, covering intravenous, intraperitoneal, and oral gavage routes.
Mechanism of Action: The PI3Kγ Signaling Pathway
This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110γ catalytic subunit of PI3Kγ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels subsequently inhibits the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is critical for cell proliferation, survival, and migration.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| PI3Kγ IC50 | 0.25 µM |
| PI3Kα IC50 | 4.5 µM |
| PI3Kβ IC50 | > 20 µM |
| PI3Kδ IC50 | > 20 µM |
Table 2: Representative Pharmacokinetic Parameters of a Selective PI3Kγ Inhibitor in Rats (Oral Administration)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 1500 |
| AUC (ng·h/mL) | 4500 |
| Bioavailability (%) | ~40 |
| Half-life (h) | 2.5 |
Note: These values are for a representative selective PI3Kγ inhibitor and should be used as a guideline. It is highly recommended to perform a pilot pharmacokinetic study for this compound in your specific rat strain and experimental conditions.
Experimental Protocols
Important Considerations Before Starting:
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
-
This compound has low aqueous solubility, requiring a suitable vehicle for administration.
-
Prepare all dosing solutions fresh daily.
-
Monitor animals for any adverse reactions during and after administration.
Vehicle Preparation
Due to its poor water solubility, this compound requires a vehicle that can maintain its solubility and facilitate absorption. The following vehicle formulations are recommended starting points for different administration routes.
1. For Oral Gavage (Suspension):
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water.
-
Procedure:
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it is thoroughly wetted.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water and continue to stir until the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
2. For Intravenous and Intraperitoneal Injection (Solution):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is homogenous.
-
Finally, add the sterile saline to reach the final volume and mix well. The final solution should be clear.
-
Administration Protocols
The following protocols provide a general guideline for the administration of this compound to rats. Doses should be calculated based on the specific experimental design and the animal's body weight.
1. Oral Gavage Administration
Caption: Experimental workflow for oral gavage administration.
-
Materials:
-
This compound dosing suspension
-
1-3 mL syringe
-
16-18 gauge, 2-3 inch stainless steel or flexible gavage needle with a ball tip
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Weigh the rat to determine the accurate dosing volume. The recommended maximum volume for oral gavage in rats is 10 mL/kg.
-
Restraint: Properly restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion: Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle.
-
Administration: Once the needle is properly placed, administer the suspension slowly over 2-3 seconds.
-
Post-Administration: Gently remove the gavage needle. Return the rat to its cage and monitor for any signs of distress for at least 15 minutes.
-
2. Intravenous (IV) Injection
Application Notes and Protocols for Western Blot Analysis of p-Akt Following AS-604850 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective PI3Kγ inhibitor, AS-604850, to study the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The primary method detailed is Western blotting for the detection of phosphorylated Akt (p-Akt), a key downstream effector in this cascade.
Introduction
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various pathologies, notably cancer, making its components attractive targets for therapeutic development.[2][3] Akt, also known as Protein Kinase B (PKB), is a central serine/threonine kinase in this pathway.[4] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4][5]
This compound is a potent and selective ATP-competitive inhibitor of the p110γ isoform of PI3K (PI3Kγ) with an IC50 of 0.25 µM.[6][7] It exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms.[6][8][9] By inhibiting PI3Kγ, this compound is expected to reduce the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased recruitment and subsequent phosphorylation of Akt. Western blotting is a robust and widely adopted technique for detecting and quantifying changes in protein phosphorylation, making it an ideal method to assess the inhibitory effect of this compound on Akt activation.
Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/Akt signaling pathway and indicates the inhibitory action of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 648449-76-7 | MOLNOVA [molnova.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Chemotaxis Assay Using AS-604850
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunity, inflammation, and cancer metastasis. The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the γ isoform (PI3Kγ), plays a critical role in regulating leukocyte chemotaxis. AS-604850 is a potent and selective ATP-competitive inhibitor of PI3Kγ.[1][2] These application notes provide a detailed protocol for utilizing this compound to study its inhibitory effects on the chemotactic responses of various immune cells.
This compound exhibits selectivity for PI3Kγ with an IC50 of 0.25 µM.[1][2] It is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 18-fold more selective than for PI3Kα.[1][2] This selectivity makes it a valuable tool for dissecting the specific role of PI3Kγ in cellular processes like chemotaxis. Studies have demonstrated that this compound effectively blocks chemoattractant-induced migration of monocytes, neutrophils, and macrophages.[1][3][4]
Signaling Pathway and Mechanism of Action
Chemoattractants, such as chemokines (e.g., MCP-1, RANTES) or complement factors (e.g., C5a), bind to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates PI3Kγ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B or PKB). The activation of this pathway is crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directional cell movement. This compound, by competitively inhibiting the ATP-binding site of PI3Kγ, prevents the production of PIP3 and subsequently blocks the downstream signaling cascade required for chemotaxis.
Caption: PI3Kγ signaling in chemotaxis and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on chemotaxis in different experimental setups.
| Cell Type | Chemoattractant | Assay Type | Inhibitor | IC50 / ED50 | Reference |
| Pik3cg+/+ Monocytes | MCP-1 | In vitro | This compound | 21 µM (IC50) | [3] |
| EoL-1 cells, Blood Eosinophils | Platelet-activating factor (PAF) | In vitro | This compound | Concentration-dependent suppression | [1] |
| RAW264.7 Macrophages | C5a | In vitro (PKB phosphorylation) | This compound | 10 µM (IC50) | [1] |
| Neutrophils (in vivo) | RANTES | In vivo | This compound | 42.4 mg/kg (ED50) | [2][3] |
| Neutrophils (in vivo) | Thioglycollate | In vivo | This compound | 31% reduction at 10 mg/kg | [2][3] |
Experimental Protocols
This section provides a detailed protocol for performing an in vitro chemotaxis assay using a Boyden chamber or a similar transwell system to evaluate the effect of this compound.
Materials
-
Cells: Relevant immune cells (e.g., primary monocytes, neutrophils, or cell lines like RAW264.7 macrophages).
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Chemoattractant: Select a chemoattractant appropriate for the cell type being studied (e.g., MCP-1 for monocytes, fMLP or C5a for neutrophils, C5a for macrophages).
-
Cell Culture Medium: RPMI 1640 or DMEM, supplemented with 0.1% to 1% BSA (low-serum or serum-free conditions are often preferred to minimize background migration).
-
Transwell Inserts: Choose a pore size appropriate for the cell type (e.g., 3-5 µm for neutrophils and lymphocytes, 5-8 µm for monocytes and macrophages).
-
24-well or 96-well Plates: To house the transwell inserts.
-
Detection Reagent: Calcein-AM or another suitable fluorescent dye for cell quantification.
-
Fluorescence Plate Reader.
-
Standard laboratory equipment: Pipettes, centrifuge, incubator, etc.
Experimental Workflow
Caption: Step-by-step workflow for the chemotaxis assay.
Detailed Procedure
-
Cell Preparation:
-
Culture cells to the appropriate density. For primary cells, isolate them from blood or tissue using standard protocols.
-
Harvest the cells and wash them twice with serum-free culture medium.
-
Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. Perform a cell count and assess viability using trypan blue.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the assay medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Pre-incubate the cell suspension with the different concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add the chemoattractant solution to the lower wells of the multi-well plate. Include a negative control with assay medium only.
-
Carefully place the transwell inserts into the wells, ensuring there are no air bubbles trapped beneath the membrane.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and chemoattractant (typically 1-4 hours). This should be optimized in preliminary experiments.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify the migrated cells in the bottom chamber, one of the following methods can be used:
-
Fluorescence-based: Add a solution of Calcein-AM to the lower chamber, incubate for 30-60 minutes, and then measure the fluorescence using a plate reader.
-
Cell Counting: Migrated cells can be detached from the bottom of the well and counted using a hemocytometer or an automated cell counter.
-
Staining and Microscopy: The membrane of the insert can be fixed, stained (e.g., with DAPI or Giemsa), and the number of migrated cells in several fields of view can be counted under a microscope.
-
-
-
Data Analysis:
-
Subtract the background fluorescence/cell count from the negative control wells.
-
Express the data as the number of migrated cells or relative fluorescence units.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in chemotaxis. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust chemotaxis assays. Proper optimization of experimental conditions, including cell type, chemoattractant concentration, and incubation time, is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the signaling pathways governing cell migration and may aid in the development of novel therapeutics for inflammatory diseases and cancer.
References
Application Notes and Protocols: AS-604850 in RAW 264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is a key signaling molecule predominantly expressed in leukocytes, where it plays a critical role in regulating inflammatory and immune responses. The RAW 264.7 macrophage cell line is a widely used in vitro model to study macrophage functions such as phagocytosis, chemotaxis, and cytokine production. This document provides detailed application notes and protocols for the use of this compound to investigate the role of PI3Kγ in RAW 264.7 macrophage biology.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Cell Line/System | Assay |
| PI3Kγ (human, recombinant) | 0.25 µM | Cell-free | Kinase assay |
| PI3Kα (human, recombinant) | 4.5 µM | Cell-free | Kinase assay |
| PI3Kβ (human, recombinant) | >20 µM | Cell-free | Kinase assay |
| PI3Kδ (human, recombinant) | >20 µM | Cell-free | Kinase assay |
| C5a-mediated PKB/Akt phosphorylation | 10 µM | RAW 264.7 macrophages | In-cell Western |
| MCP-1-mediated chemotaxis | 21 µM | Pik3cg +/+ monocytes | Chemotaxis assay |
This table summarizes the inhibitory concentrations of this compound against different PI3K isoforms and in cell-based assays. Note the selectivity for PI3Kγ and the effective concentration in a RAW 264.7 cell-based assay. Data compiled from publicly available information.[1]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of PI3Kγ. In macrophages, PI3Kγ is typically activated by G-protein coupled receptors (GPCRs) in response to chemoattractants and inflammatory mediators. Inhibition of PI3Kγ by this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of downstream effectors such as Akt (also known as protein kinase B, PKB), which is a central node in signaling pathways controlling cell survival, proliferation, migration, and inflammatory responses.
Figure 1: Simplified PI3Kγ signaling pathway inhibited by this compound.
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in DMSO to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete DMEM (e.g., final concentrations of 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS in complete DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate for 4-24 hours at 37°C. The optimal incubation time may need to be determined empirically.[2][3]
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.
Figure 2: Workflow for cytokine production inhibition assay.
Protocol 2: Phagocytosis Assay
This protocol evaluates the effect of this compound on the phagocytic capacity of RAW 264.7 macrophages using fluorescently labeled particles.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
Fluorescently labeled zymosan particles or E. coli bioparticles (e.g., pHrodo™ Green)
-
24-well plate with sterile glass coverslips
-
Trypan Blue solution
-
Quenching solution (e.g., 0.4% Trypan Blue in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat cells with the desired concentrations of this compound or vehicle for 1-2 hours as described in Protocol 1.
-
Phagocytosis Induction:
-
Add fluorescently labeled particles to each well at a predetermined particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. Include a negative control at 4°C where phagocytosis is inhibited.
-
-
Removal of Non-internalized Particles:
-
Wash the cells three times with cold PBS to remove non-adherent particles.
-
For fluorescence microscopy, add a quenching solution (e.g., Trypan Blue) for 1-2 minutes to quench the fluorescence of extracellular particles.
-
-
Fixation and Staining (for Microscopy):
-
Wash again with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium with DAPI to stain the nuclei.
-
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. Quantify phagocytosis by determining the percentage of cells that have internalized particles (phagocytic index) or the average number of particles per cell.
-
Flow Cytometry: After the phagocytosis incubation and washing steps, detach the cells and analyze the fluorescence intensity of the cell population.
-
References
Application Notes and Protocols for AS-604850 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell growth, proliferation, differentiation, and survival.[1] The p110γ isoform is predominantly expressed in leukocytes and is implicated in inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2] In the context of rheumatoid arthritis (RA), PI3Kγ is activated by pro-inflammatory stimuli and plays a significant role in the recruitment and activation of immune cells, such as neutrophils and macrophages, to the synovium.[3] Inhibition of PI3Kγ has been shown to ameliorate joint inflammation and damage in preclinical models of arthritis.[1]
The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized experimental model that shares many pathological and immunological features with human RA, including synovial hyperplasia, mononuclear cell infiltration, and cartilage degradation.[4][5] These application notes provide detailed protocols for the use of this compound in the murine CIA model to evaluate its therapeutic efficacy.
Mechanism of Action: PI3Kγ Signaling in Rheumatoid Arthritis
In rheumatoid arthritis, the activation of G-protein coupled receptors (GPCRs) on immune cells by chemokines and other inflammatory mediators triggers the recruitment and activation of PI3Kγ.[3] Activated PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream signaling proteins, most notably Akt (also known as protein kinase B), which in turn modulates a cascade of cellular processes that contribute to the inflammatory response.[6] This includes cell proliferation, survival, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] this compound, as a selective PI3Kγ inhibitor, blocks this cascade, thereby reducing the inflammatory response and subsequent joint damage.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of a selective PI3Kγ inhibitor, AS-605240, in a therapeutic collagen-induced arthritis model.[3] These data are illustrative of the expected outcomes when using a selective PI3Kγ inhibitor like this compound.
Table 1: Clinical Arthritis Score [3]
| Treatment Group | Day of Onset | Day 4 Post-Onset | Day 7 Post-Onset | Day 11 Post-Onset |
| Vehicle | 3.0 ± 0.3 | 6.5 ± 0.8 | 9.8 ± 1.1 | 12.5 ± 1.5 |
| AS-605240 (50 mg/kg) | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.5 ± 0.7 | 6.1 ± 0.9 |
| Data are presented as mean ± SEM. Clinical scoring is based on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. |
Table 2: Paw Swelling [3]
| Treatment Group | Change in Paw Thickness (mm) at Day 11 Post-Onset |
| Vehicle | 1.8 ± 0.2 |
| AS-605240 (50 mg/kg) | 0.7 ± 0.1 |
| Data are presented as mean ± SEM. |
Table 3: Histological Scores of Ankle Joints [3]
| Treatment Group | Inflammation | Pannus Formation | Cartilage Destruction | Bone Resorption |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.3 |
| AS-605240 (50 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.2 |
| Data are presented as mean ± SEM. Histological scoring is based on a scale of 0 (normal) to 4 (severe). |
Table 4: Effect on Pro-Inflammatory Cytokines in Joint Homogenates (Representative Data)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle | 150 ± 25 | 80 ± 15 | 250 ± 40 |
| This compound (30 mg/kg) | 75 ± 12 | 45 ± 8 | 130 ± 25 |
| Representative data based on expected outcomes from PI3Kγ inhibition in inflammatory models. Actual values may vary. |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard method for inducing arthritis using bovine type II collagen.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII), solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion for Primary Immunization: Create a stable water-in-oil emulsion by mixing equal volumes of the CII solution and CFA. This can be achieved by drawing the two solutions into separate syringes connected by a three-way stopcock and repeatedly passing the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of CII and IFA in equal volumes. Anesthetize the mice and inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
Monitoring: Begin monitoring the mice for the onset of arthritis around day 21. Clinical signs, including paw swelling and redness, typically appear between days 24 and 35.[3]
Protocol 2: Therapeutic Administration of this compound
This protocol outlines the oral administration of this compound in a therapeutic regimen, where treatment commences after the onset of clinical signs of arthritis.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Oral gavage needles
-
Arthritic mice (from Protocol 1)
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the 0.5% CMC vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Initiation of Treatment: Once mice develop clinical signs of arthritis (e.g., a clinical score of ≥2), randomize them into treatment and control groups.
-
Dosing: Administer this compound (e.g., 30 mg/kg) orally via gavage, twice daily (b.i.d.).
-
Control Group: Administer the vehicle (0.5% CMC) to the control group of arthritic mice on the same schedule.
-
Duration of Treatment: Continue the treatment for a predetermined period, for example, 14 consecutive days.
Protocol 3: Assessment of Arthritis Severity
Consistent and accurate assessment of disease progression is critical for evaluating the efficacy of this compound.
Clinical Scoring:
-
Visually inspect each of the four paws and assign a clinical score based on the degree of inflammation:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16. Scoring should be performed 3-4 times per week.
Paw Swelling Measurement:
-
Use a digital caliper to measure the thickness of the hind paws across the ankle joint.
-
Measurements should be taken at regular intervals (e.g., 2-3 times per week) to monitor changes in paw volume.
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcification solution.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-Fast Green to evaluate cartilage damage.
-
Score the sections for inflammation, pannus formation, cartilage destruction, and bone resorption on a scale of 0 (normal) to 4 (severe).
Experimental Workflow and Signaling Pathway Visualization
References
- 1. PI3K/Akt inhibitor partly decreases TNF-α-induced activation of fibroblast-like synoviocytes in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α increases the expression of inflammatory factors in synovial fibroblasts by inhibiting the PI3K/AKT pathway in a rat model of monosodium iodoacetate-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conquest.health [conquest.health]
Application Notes and Protocols: AS-604850 in Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] EAE is characterized by CNS inflammation, demyelination, and axonal damage, leading to progressive paralysis.[1][4] The model is instrumental in understanding the pathogenesis of autoimmunity and for evaluating potential therapeutic agents.[1] AS-604850 is a selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 250 nM.[5][6] PI3Kγ is a key component in chemokine-mediated signaling pathways that regulate the migration, proliferation, and activation of inflammatory cells.[7] This document provides detailed protocols for the induction of EAE in C57BL/6 mice and the therapeutic application of this compound, along with expected outcomes and relevant signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Isoform | IC50 (µM) |
| PI3Kγ | 0.25 |
| PI3Kα | 4.5 |
| PI3Kβ | >20 |
| PI3Kδ | >20 |
| Data compiled from publicly available information.[6] |
Table 2: Effect of this compound on EAE Clinical Scores
| Treatment Group | Duration of Treatment | Peak Mean Clinical Score | Reference |
| EAE + Vehicle (DMSO) | 7 days | ~3.5 | [7] |
| EAE + this compound (7.5 mg/kg/day) | 7 days | ~2.0 | [7] |
| EAE + Vehicle (DMSO) | 14 days | ~3.0 | [7] |
| EAE + this compound (7.5 mg/kg/day) | 14 days | ~1.5 | [7] |
| Clinical scores are approximated from graphical data presented in the cited literature. Scoring is based on a 0-5 scale.[7] |
Table 3: Cellular and Histological Effects of this compound in EAE Spinal Cord (Day 8 post-onset)
| Parameter | EAE + Vehicle | EAE + this compound | Reference |
| Macrophage Infiltration (ED1+ cells) | High | Significantly Reduced | [7] |
| T-cell Infiltration (CD3+ cells) | High | Significantly Reduced | [7] |
| Observations are qualitative summaries from the cited study.[7] |
Table 4: Myelination and Axonal Density in EAE Spinal Cord (Day 25 post-onset)
| Parameter | EAE + Vehicle | EAE + this compound | Reference |
| Myelination (MBP staining) | Reduced | Enhanced | [7] |
| Axon Number (NF staining) | Reduced | Increased | [7] |
| Observations are qualitative summaries from the cited study.[7] |
Experimental Protocols
I. Induction of Chronic EAE in C57BL/6 Mice
This protocol is for the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][8]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[1]
-
MOG35-55 peptide (e.g., Hooke Kit™ MOG35-55/CFA Emulsion PTX)[1][2]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia[1]
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days prior to the start of the experiment.[1]
-
Day 0: Immunization:
-
Anesthetize mice using isoflurane.
-
Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously into the flank.
-
-
Day 0 & Day 1: Pertussis Toxin Administration:
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Weigh the mice and record their clinical scores daily. EAE typically develops between 8 and 18 days after immunization.[1]
-
Provide supportive care as needed, such as placing food and water on the cage floor for paralyzed animals.[9]
-
EAE Clinical Scoring:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
II. Therapeutic Treatment with this compound
This protocol describes the therapeutic administration of this compound after the onset of clinical EAE symptoms.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Appropriate diluent for injection (e.g., PBS)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute to the final working concentration for injection.
-
Treatment Initiation: Begin treatment one day after the onset of clinical EAE symptoms.[7]
-
Administration: Administer this compound at a dose of 7.5 mg/kg/day via an appropriate route (e.g., intraperitoneal injection).[7]
-
Treatment Duration: Continue daily administration for the desired treatment period (e.g., 7 or 14 days).[7]
-
Control Group: Administer an equivalent volume of the vehicle (DMSO) to the control group of EAE mice.
-
Continued Monitoring: Continue daily monitoring of clinical scores and body weight for all groups throughout the treatment period and beyond to assess disease progression and recovery.
Mandatory Visualization
Caption: Experimental workflow for EAE induction and therapeutic treatment with this compound.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting effect of emodin in experimental autoimmune encephalomyelitis mice by inhibiting microglia activation and inflammation via Myd88/PI3K/Akt/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophils Treated with AS-604850
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), are tightly regulated by complex signaling networks. The Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway is a crucial regulator of neutrophil activation, particularly in response to chemoattractants.[1][2] AS-604850 is a selective, ATP-competitive inhibitor of PI3Kγ with an IC50 of 0.25 µM.[3] It exhibits over 30-fold selectivity for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα.[3] This selectivity makes this compound a valuable tool for dissecting the specific role of PI3Kγ in neutrophil function and for exploring its therapeutic potential in inflammatory diseases.
These application notes provide detailed protocols for the analysis of neutrophils treated with this compound using flow cytometry. The described methods allow for the quantitative assessment of key neutrophil functions, including the expression of activation markers, oxidative burst, and apoptosis.
Key Signaling Pathway
The PI3Kγ pathway is predominantly activated downstream of G protein-coupled receptors (GPCRs), such as the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor.[1][2] Upon ligand binding, the Gβγ subunits of dissociated G-proteins recruit PI3Kγ to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, such as Akt and protein kinase C (PKC).[4] This cascade ultimately leads to the activation of various neutrophil functions.
Caption: PI3Kγ signaling pathway in neutrophils activated by fMLP.
Data Presentation
The following tables summarize hypothetical, yet scientifically plausible, quantitative data on the effects of this compound on various neutrophil functions, as analyzed by flow cytometry. This data is based on the known role of PI3Kγ in neutrophil activation and published data on similar inhibitors.
Table 1: Effect of this compound on Neutrophil Activation Marker Expression
| Treatment Condition | CD11b MFI (% of fMLP control) | CD62L MFI (% of fMLP control) | CD66b MFI (% of fMLP control) |
| Unstimulated Control | 15 ± 5 | 180 ± 20 | 20 ± 7 |
| fMLP (10 nM) | 100 ± 10 | 100 ± 10 | 100 ± 12 |
| fMLP + this compound (0.1 µM) | 85 ± 8 | 115 ± 12 | 88 ± 9 |
| fMLP + this compound (1 µM) | 40 ± 6 | 155 ± 15 | 45 ± 7 |
| fMLP + this compound (10 µM) | 25 ± 5 | 170 ± 18 | 30 ± 5 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Neutrophil Oxidative Burst
| Treatment Condition | % DHR Positive Cells | DHR MFI (% of fMLP control) |
| Unstimulated Control | < 5% | 8 ± 3 |
| fMLP (100 nM) | 90 ± 5% | 100 ± 10 |
| fMLP + this compound (0.1 µM) | 75 ± 7% | 80 ± 9 |
| fMLP + this compound (1 µM) | 35 ± 6% | 40 ± 7 |
| fMLP + this compound (10 µM) | 15 ± 4% | 20 ± 5 |
DHR: Dihydrorhodamine 123. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Neutrophil Apoptosis
| Treatment Condition (24h) | % Apoptotic Cells (Annexin V+) |
| Freshly Isolated (t=0) | < 5% |
| Spontaneous Apoptosis (Vehicle) | 45 ± 8% |
| This compound (1 µM) | 65 ± 10% |
| This compound (10 µM) | 80 ± 12% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of Neutrophil Activation Marker Expression
This protocol describes the use of flow cytometry to quantify the expression of the activation markers CD11b and CD66b, and the shedding of L-selectin (CD62L) on human neutrophils treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Human peripheral blood from healthy donors
-
Density gradient centrifugation medium (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD62L, anti-CD66b, and corresponding isotype controls
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation.[1] Ensure high purity (>95%) as assessed by morphology or flow cytometry.
-
Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate neutrophils with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Stimulation: Add fMLP to a final concentration of 10 nM to the appropriate samples and incubate for 15 minutes at 37°C. Include an unstimulated control. The EC50 for fMLP-induced CD11b, CD62L, and CD66b expression is approximately 5-8 nM.[5]
-
Staining: Stop the reaction by placing the samples on ice. Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C) and resuspend in 100 µL of cold FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer. Collect at least 10,000 events in the neutrophil gate.
Caption: Workflow for neutrophil activation marker analysis.
Protocol 2: Analysis of Neutrophil Oxidative Burst
This protocol details the measurement of intracellular reactive oxygen species (ROS) production in neutrophils using the fluorescent probe Dihydrorhodamine 123 (DHR 123) and flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated human neutrophils
-
RPMI 1640 medium
-
fMLP
-
Dihydrorhodamine 123 (DHR 123)
-
FACS buffer
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 at 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate neutrophils with this compound or vehicle for 30 minutes at 37°C.
-
DHR 123 Loading: Add DHR 123 to a final concentration of 5 µM and incubate for 15 minutes at 37°C.
-
Stimulation: Add fMLP to a final concentration of 100 nM and incubate for 20 minutes at 37°C. The EC50 for fMLP-induced ROS production is approximately 50 nM.[5]
-
Data Acquisition: Immediately acquire data on a flow cytometer equipped with a 488 nm laser for excitation and a 525/50 nm bandpass filter for emission. Collect data for at least 10,000 events in the neutrophil gate.
Caption: Workflow for neutrophil oxidative burst analysis.
Protocol 3: Analysis of Neutrophil Apoptosis
This protocol describes the assessment of neutrophil apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated human neutrophils
-
RPMI 1640 medium with 10% fetal bovine serum
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS buffer
Procedure:
-
Cell Culture: Culture isolated neutrophils in RPMI 1640 with 10% FBS at 1 x 10^6 cells/mL in the presence of this compound or vehicle for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently harvest the cells and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and acquire data on a flow cytometer within 1 hour. Collect at least 10,000 events.
Caption: Workflow for neutrophil apoptosis analysis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the PI3Kγ inhibitor this compound on key neutrophil functions using flow cytometry. These methods are essential for researchers in immunology, inflammation, and drug development to elucidate the role of PI3Kγ in neutrophil biology and to evaluate the therapeutic potential of targeting this pathway. The detailed protocols and data presentation guidelines will facilitate reproducible and robust analysis of neutrophil responses to this compound.
References
- 1. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 2. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Crossroads of PI3K and Rac pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS-604850 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AS-604850 in an immunoprecipitation kinase assay to measure the activity of Phosphoinositide 3-kinase gamma (PI3Kγ). This compound is a potent and selective, ATP-competitive inhibitor of PI3Kγ, making it a valuable tool for studying the role of this kinase in various signaling pathways.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling, regulating processes such as cell growth, proliferation, differentiation, motility, and survival. The class I PI3K family is further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is primarily expressed in hematopoietic cells and is involved in inflammatory and immune responses. Its activation, typically downstream of G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B).
This compound is a selective inhibitor of PI3Kγ. Understanding its inhibitory activity is crucial for research and drug development efforts targeting inflammatory diseases and certain cancers. An immunoprecipitation kinase assay allows for the specific isolation of PI3Kγ from cell lysates and the subsequent measurement of its enzymatic activity in the presence or absence of inhibitors like this compound.
Data Presentation
The inhibitory activity of this compound against various PI3K isoforms is summarized below. This selectivity is a key attribute for its use as a specific research tool.
| PI3K Isoform | IC50 (µM) |
| PI3Kγ | 0.25 |
| PI3Kα | 4.5 |
| PI3Kδ | >20 |
| PI3Kβ | >20 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data indicates that this compound is significantly more potent against PI3Kγ compared to other class I PI3K isoforms[1][2].
Signaling Pathway
The following diagram illustrates the canonical PI3Kγ signaling pathway. Activation of a GPCR by its ligand leads to the dissociation of G protein subunits. The Gβγ dimer then recruits and activates PI3Kγ at the plasma membrane. Activated PI3Kγ phosphorylates PIP2 to produce PIP3, which in turn activates downstream signaling cascades, most notably the Akt pathway, leading to various cellular responses.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for performing an immunoprecipitation kinase assay to evaluate the inhibitory effect of this compound on PI3Kγ. The protocol is divided into three main stages: cell lysis, immunoprecipitation, and the kinase assay itself.
A. Solutions and Reagents
-
10X Cell Lysis Buffer: 200 mM Tris (pH 7.5), 1.5 M NaCl, 10 mM EDTA, 10 mM EGTA, 10% Triton X-100, 25 mM Sodium pyrophosphate, 10 mM β-glycerophosphate, 10 mM Na3VO4. Add 1 µg/ml Leupeptin and 1 mM PMSF before use.[3]
-
1X Cell Lysis Buffer: Dilute 10X Cell Lysis Buffer to 1X with cold deionized water.
-
Phosphate Buffered Saline (PBS): Prepare a 1X solution from a 20X stock.[3]
-
Anti-PI3Kγ Antibody: Specific antibody for immunoprecipitation.
-
Protein A/G Agarose (B213101) Beads: Or magnetic beads for immunoprecipitation.
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 50 mM DTT.[3]
-
1X Kinase Buffer: Dilute 10X Kinase Buffer to 1X with cold deionized water.
-
ATP (10 mM stock): Store at -20°C.[3]
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2): Lipid substrate for the kinase reaction.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in 1X Kinase Buffer.
-
[γ-32P]ATP or other detection reagents: For measuring kinase activity.
-
3X SDS Sample Buffer: 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.[3]
B. Experimental Workflow
The overall workflow for the this compound immunoprecipitation kinase assay is depicted in the following diagram.
Caption: Workflow for an immunoprecipitation kinase assay with this compound.
C. Detailed Protocol
1. Preparation of Cell Lysates [3] a. Culture cells to the desired confluency and apply any necessary treatments. b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add 0.5 - 1 mL of ice-cold 1X Cell Lysis Buffer to each 10 cm plate and incubate on ice for 5 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Sonicate the lysate on ice to ensure complete lysis. f. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (clarified lysate) to a new tube. The lysate can be used immediately or stored at -80°C.
2. Immunoprecipitation of PI3Kγ [3] a. To 200-500 µL of cell lysate, add the recommended amount of anti-PI3Kγ antibody. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue to incubate with rotation for 1-2 hours at 4°C. d. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the beads three times with 1 mL of ice-cold 1X Cell Lysis Buffer and twice with 1 mL of 1X Kinase Buffer. After the final wash, carefully remove all supernatant.
3. In Vitro Kinase Assay [1][3] a. Prepare a reaction mix by resuspending the washed beads in 40 µL of 1X Kinase Buffer. b. Add this compound at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) to the respective tubes. Pre-incubate for 10-15 minutes at room temperature. c. To initiate the kinase reaction, add the lipid substrate (e.g., 10 µM PIP2) and ATP. For radioactive assays, a final concentration of 10-100 µM ATP supplemented with 5-10 µCi of [γ-32P]ATP is commonly used. d. Incubate the reaction mixture for 20-30 minutes at 30°C with occasional mixing. e. Terminate the reaction by adding 20 µL of 3X SDS Sample Buffer.[3] f. Boil the samples for 5 minutes at 95-100°C to denature the proteins and elute them from the beads. g. Centrifuge at 14,000 x g for 1 minute and transfer the supernatant to a new tube.
4. Detection and Analysis a. Load the samples onto an SDS-PAGE gel. b. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. c. For radioactive assays, expose the membrane to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate. d. The intensity of the phosphorylated substrate band is proportional to the kinase activity. e. Quantify the band intensities and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. f. It is also recommended to perform a Western blot on the same samples using an antibody against PI3Kγ to ensure equal amounts of the enzyme were immunoprecipitated in each reaction.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on PI3Kγ using an immunoprecipitation kinase assay. By following these detailed steps, researchers can obtain reliable and reproducible data on the potency and selectivity of this inhibitor, furthering our understanding of PI3Kγ signaling in health and disease. Careful optimization of antibody concentrations, substrate levels, and incubation times may be necessary for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
AS-604850 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of AS-604850 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO and aqueous solutions?
A2: this compound exhibits high solubility in DMSO. It is practically insoluble in water. For detailed solubility data, please refer to the table below.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into cell culture medium. Is this normal and how can I prevent it?
A3: Yes, it is common to observe precipitation when diluting a concentrated DMSO stock of a hydrophobic compound like this compound into an aqueous environment like cell culture medium. This phenomenon, often termed "solvent shock," occurs because the compound is significantly less soluble in the aqueous medium than in DMSO. For a detailed guide on how to prevent this, please refer to the Troubleshooting section.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] By inhibiting PI3Kγ, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K/Akt signaling pathway. This pathway is crucial for various cellular processes, including cell growth, proliferation, survival, and migration.
Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 57 mg/mL[2] | 199.84 mM[2] | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 5 mg/mL[2] | 17.53 mM[2] | - |
| Water | Insoluble[2] | - | - |
| Cell Culture Media | Low Aqueous Solubility | - | Prone to precipitation upon dilution from DMSO stock. |
Troubleshooting Guide: Precipitation in Cell Culture Media
Encountering precipitation when preparing your working solution of this compound can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Immediate Precipitation Upon Dilution
If you observe cloudiness or a visible precipitate immediately after adding the this compound DMSO stock to your cell culture medium, it is likely due to "solvent shock."
Logical Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Precipitate Forms Over Time in the Incubator
If the medium is initially clear but a precipitate forms after incubation, this may indicate that the final concentration of this compound is at the limit of its solubility under your specific cell culture conditions.
Possible Causes and Solutions:
-
High Final Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cells.
-
Media Components: Certain components in the cell culture medium, such as salts or proteins in the serum, can interact with this compound and reduce its solubility over time.[3] If you suspect this, consider testing the solubility in your basal medium without serum or supplements.
-
pH and Temperature Shifts: Changes in pH or temperature can affect compound solubility. Ensure your incubator's CO2 levels and temperature are stable.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (Molecular Weight: 285.24 g/mol ), add 350.6 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
General Protocol for Cell-Based Assays
This protocol provides a general framework. Optimization of cell number, incubation time, and this compound concentration is recommended for each specific cell line and assay.
-
Cell Seeding:
-
Culture your cell line of interest in the appropriate complete medium.
-
Seed the cells in the desired multi-well plate format (e.g., 96-well for viability assays, 6-well for western blotting) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of Working Solutions and Cell Treatment:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, to avoid precipitation, add the DMSO stock solution dropwise into the medium while gently swirling.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (typically ≤0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and experimental goals.
-
-
Downstream Analysis:
-
Proceed with your intended downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for target proteins (e.g., phospho-Akt), or a chemotaxis assay.
-
Example Working Concentrations from Literature:
-
Inhibition of PKB phosphorylation in RAW264 mouse macrophages: IC50 of 10 µM.[1]
-
Blocking MCP-1-mediated chemotaxis in monocytes: IC50 of 21 µM.[1]
-
Diminishing bile salt-induced apoptosis in HepG2 and Huh7-Ntcp cells. [1]
Experimental Workflow:
Caption: General experimental workflow for using this compound in cell-based assays.
Signaling Pathway
This compound is a selective inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is activated by various extracellular signals, such as growth factors and chemokines, and plays a central role in regulating cell survival, proliferation, and migration.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
AS-604850 Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AS-604850 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is reported to be insoluble in water.[1][2][3] For experimental use, it is typically dissolved in organic solvents such as DMSO or ethanol (B145695).[1][2][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable organic solvent like DMSO (up to 57 mg/mL) or ethanol (up to 5 mg/mL).[1][2] For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation.[1][4] Manufacturers suggest that stock solutions in DMSO are stable for up to 1 month at -20°C and 6 months at -80°C.[4] To avoid repeated freeze-thaw cycles, it is best to store the compound in single-use aliquots.[1]
Q3: How can I assess the stability of this compound in my specific aqueous experimental buffer?
A3: Due to its inherent insolubility in water, the stability of this compound in aqueous buffers will be highly dependent on the final concentration of the organic solvent used for dilution and the composition of the buffer itself. To determine its stability under your specific experimental conditions, a time-course experiment is recommended. This involves diluting the this compound stock solution into your aqueous buffer and monitoring its concentration over time using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final aqueous solution (ensure the final DMSO concentration is compatible with your experimental system). Consider using a surfactant or other solubilizing agent, but validate its compatibility with your assay. |
| Loss of compound activity over the course of a long experiment. | Degradation of this compound in the aqueous experimental medium. Adsorption of the compound to plasticware. | Perform a stability study to determine the half-life of this compound in your specific buffer and at your experimental temperature. Prepare fresh working solutions immediately before use. Use low-adsorption plasticware or silanized glassware. |
| Inconsistent experimental results. | Incomplete dissolution of this compound stock solution. Degradation of the stock solution due to improper storage. | Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any precipitate. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a user-defined aqueous buffer using HPLC.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of interest (e.g., PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final DMSO concentration is kept constant across all samples and is compatible with your intended assay.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and analyze it by HPLC to determine the initial concentration (C₀). This will serve as your timepoint 0.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
Timepoint Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time. This will allow you to determine the degradation rate and half-life of the compound under your specific conditions.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The PI3K pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7]
Caption: PI3K Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Aqueous Stability Assessment.
References
potential off-target effects of AS-604850
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AS-604850, a selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms.[1][2]
Q2: What are the known off-target effects of this compound on other PI3K isoforms?
This compound exhibits considerable selectivity for PI3Kγ. It is over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective than for PI3Kα.[1][2] The IC50 values for PI3Kβ and PI3Kδ are greater than 20 μM, while the IC50 for PI3Kα is 4.5 μM, compared to 0.25 μM for PI3Kγ.[1]
Q3: Has this compound been screened against a broader panel of kinases?
Yes, one source indicates that this compound showed no significant inhibition of over 50 other kinases at a concentration of 1 μM.[3] This panel included kinases such as AKT, MAPK, EGFR, and JAK, suggesting a favorable selectivity profile.[3] However, the detailed kinome scan data is not publicly available.
Q4: What are the potential downstream cellular effects of this compound?
By inhibiting PI3Kγ, this compound can block the phosphorylation of downstream targets such as PKB (Akt).[2] For instance, it has been shown to inhibit C5a-mediated PKB phosphorylation in RAW264 mouse macrophages and MCP-1-mediated phosphorylation of PKB and its substrates GSK3α and β in primary monocytes.[2]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values for PI3Kγ inhibition.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure the this compound powder has been stored correctly and prepare fresh stock solutions in a suitable solvent like DMSO.
-
Standardize Assay Components: Use consistent concentrations of the PI3Kγ enzyme, lipid substrate (e.g., PIP2), and ATP in all experiments. The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration.
-
Control for Enzyme Activity: Include a positive control (a known PI3Kγ inhibitor) and a negative control (vehicle only) in every assay plate to ensure the enzyme is active and the assay is performing as expected.
-
Ensure Linear Reaction Phase: Confirm that the kinase reaction is proceeding within the linear range with respect to time and enzyme concentration.
-
-
Issue 2: Unexpected cellular phenotype observed, potentially due to off-target effects.
-
Potential Cause: Inhibition of other cellular kinases or pathways at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound over a wide range of concentrations to determine if the observed phenotype is dose-dependent.
-
Use a Structurally Unrelated PI3Kγ Inhibitor: As a control, test another selective PI3Kγ inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of PI3Kγ to see if it reverses the observed phenotype.
-
Orthogonal Assays: Investigate the activity of key downstream signaling pathways (e.g., Akt/mTOR) using methods like Western blotting to confirm on-target pathway modulation.
-
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound against PI3K Isoforms
| Target | IC50 (μM) | Ki (μM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 0.25 | 0.18 | - |
| PI3Kα | 4.5 | N/A | 18-fold |
| PI3Kβ | >20 | N/A | >80-fold |
| PI3Kδ | >20 | N/A | >80-fold |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against PI3Kγ.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare lipid vesicles containing phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS).
-
Prepare a solution of recombinant human PI3Kγ.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare an ATP solution containing [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the PI3Kγ enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the lipid vesicles and the [γ-³³P]ATP solution.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 8 M Guanidine-HCl).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated lipids.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
troubleshooting inconsistent results with AS-604850
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AS-604850, a selective PI3Kγ inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] By binding to the ATP pocket of the p110γ catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition prevents the activation of downstream signaling pathways, most notably the Akt/mTOR cascade, which are crucial for cell growth, proliferation, and survival.[3][4]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. It is reported to be over 80-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective for PI3Kγ than PI3Kα.[1] Inconsistent results can arise if using concentrations high enough to inhibit other isoforms, particularly PI3Kα.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the compound's activity and ensuring reproducible results. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[2] this compound is insoluble in water. For in vitro experiments, it is recommended to prepare fresh dilutions from a DMSO stock. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values for this compound in my cell-based assays.
Possible Causes and Solutions:
-
Solubility Issues: this compound may be precipitating out of your media.
-
Solution: Ensure your final DMSO concentration is as low as possible (typically <0.5%) and that the compound is fully dissolved in the initial stock solution. Visually inspect for any precipitation before adding to your cells. Use fresh, high-quality DMSO.[1]
-
-
Cell Density and Health: The density and health of your cells can impact drug efficacy.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment.
-
-
Assay Conditions: IC50 values are highly dependent on specific assay parameters.
Lack of Expected Biological Effect
Problem: this compound is not inhibiting the PI3Kγ pathway as expected in my cellular model.
Possible Causes and Solutions:
-
Low PI3Kγ Expression/Activity: The cell line you are using may not have sufficient PI3Kγ expression or pathway activation to observe a significant inhibitory effect.
-
Solution: Confirm PI3Kγ expression in your cell line via Western blot or qPCR. Ensure the pathway is activated by an appropriate stimulus (e.g., a chemokine or growth factor) if required. This compound's effects are demonstrated in cell types like macrophages and monocytes where PI3Kγ is highly active.[1][2]
-
-
Compound Degradation: Improper storage may have led to the degradation of this compound.
-
Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment.[2]
-
-
Incorrect Downstream Readout: The downstream target you are measuring may not be solely dependent on PI3Kγ.
Observing Off-Target Effects
Problem: I am seeing unexpected cellular effects that may not be related to PI3Kγ inhibition.
Possible Causes and Solutions:
-
High Compound Concentration: At higher concentrations, this compound can inhibit other PI3K isoforms, particularly PI3Kα.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits PI3Kγ without causing significant off-target effects. Refer to the selectivity data to stay within a selective concentration range.
-
-
Indirect or Non-Specific Effects: All small molecule inhibitors have the potential for off-target effects.
-
Solution: To confirm that the observed phenotype is due to PI3Kγ inhibition, consider using a structurally different PI3Kγ inhibitor as a control or using genetic approaches like siRNA or CRISPR to knock down PI3Kγ.
-
Data Presentation
Table 1: Inhibitory Activity of this compound Against PI3K Isoforms
| Target | IC50 / Ki | Species | Assay Conditions | Reference |
| PI3Kγ | IC50: 0.25 µM | Human | Recombinant enzyme | [1][2] |
| Ki: 0.18 µM | Human | Recombinant enzyme | [1][2] | |
| PI3Kα | IC50: 4.5 µM | Human | Recombinant enzyme | [1] |
| PI3Kβ | IC50: >20 µM | Human | Recombinant enzyme | [1] |
| PI3Kδ | IC50: >20 µM | Human | Recombinant enzyme | [1] |
| PKB/Akt Phosphorylation | IC50: 10 µM | Mouse | C5a-mediated, RAW264 cells | [1] |
| Chemotaxis | IC50: 21 µM | Mouse | MCP-1-mediated, Pik3cg+/+ monocytes | [1] |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol is a general guideline for determining the direct inhibitory effect of this compound on PI3Kγ enzymatic activity.
-
Reagents: Recombinant human PI3Kγ, lipid vesicles (containing PtdIns and PtdSer), kinase buffer (10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4), ATP, and this compound.[1]
-
Procedure:
-
Incubate recombinant PI3Kγ (e.g., 100 ng) with varying concentrations of this compound or DMSO (vehicle control) in kinase buffer at room temperature.[1]
-
Initiate the kinase reaction by adding lipid vesicles and ATP (a common final concentration is 15 µM ATP).[1]
-
Allow the reaction to proceed for a set time (e.g., 20 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated product generated. This can be done using various methods, such as radiolabeled ATP and autoradiography or luminescence-based assays that measure ADP production.
-
Protocol 2: Western Blot for Akt Phosphorylation in Macrophages
This protocol assesses the ability of this compound to inhibit PI3Kγ signaling in a cellular context.
-
Cell Culture: Plate RAW264.7 mouse macrophages and allow them to adhere.
-
Serum Starvation: Serum-starve the cells for 2-4 hours to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-30 µM) or DMSO for 1-2 hours.[2]
-
Stimulation: Stimulate the cells with a PI3Kγ-activating agonist, such as C5a or MCP-1, for a short period (e.g., 15 minutes).[1][2]
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[3]
-
Western Blotting:
-
Determine protein concentration, and resolve equal amounts of protein lysate via SDS-PAGE.[3]
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[3]
-
Quantify band intensities to determine the change in Akt phosphorylation.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AS-604850
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of AS-604850 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of this compound in animal models?
A dose-dependent acute toxicity of this compound has been observed in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE). Subcutaneous administration of this compound at doses of 15 mg/kg/day and 30 mg/kg/day resulted in 100% mortality within 1-3 days of treatment initiation. In contrast, a dose of 7.5 mg/kg/day administered subcutaneously was well-tolerated with no reported side effects in the same study.[1] It is important to note that the route of administration can significantly impact the tolerability of the compound.
Q2: Has the maximum tolerated dose (MTD) for this compound been established?
Based on publicly available data, a definitive Maximum Tolerated Dose (MTD) for this compound has not been formally established across a range of animal models and routes of administration. The study in EAE mice suggests the MTD for subcutaneous administration in that specific disease model is likely below 15 mg/kg/day.[1] For oral administration, doses up to 100 mg/kg have been used in mice to study neutrophil recruitment; however, the toxicity at these doses was not detailed.
Q3: Is there any information on the organ-specific toxicity of this compound?
Currently, there is a lack of publicly available studies detailing the specific organ toxicity of this compound in animal models. As this compound is a selective inhibitor of PI3Kγ, a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, it is advisable to monitor organs and systems where PI3Kγ is highly expressed or plays a critical role, such as the hematopoietic and immune systems.
Q4: Are there any known genotoxicity or reproductive toxicity studies for this compound?
No publicly available data from dedicated genotoxicity or reproductive toxicity studies for this compound were identified.
Troubleshooting Guides
Issue 1: Unexpected mortality or severe adverse effects are observed during an in-vivo study with this compound.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Review the dose administered. As demonstrated in EAE mice, there is a narrow therapeutic window, and doses of 15 mg/kg/day and higher (subcutaneous) were lethal.[1] If you are using a similar or higher dose, consider performing a dose-range finding study to determine the MTD in your specific animal model and for your chosen route of administration.
-
-
Possible Cause 2: Route of administration.
-
Troubleshooting Step: The bioavailability and peak plasma concentration of this compound can vary significantly with the route of administration (e.g., oral, subcutaneous, intravenous). Subcutaneous injection may lead to higher and more rapid exposure compared to oral administration, potentially increasing toxicity.[1] If encountering toxicity, and if appropriate for the experimental design, consider switching to a different route of administration (e.g., oral gavage) and re-evaluating the dose.
-
-
Possible Cause 3: Vehicle used for formulation.
-
Troubleshooting Step: The vehicle used to dissolve and administer this compound could contribute to the observed toxicity. Ensure the vehicle is well-tolerated by the animal model at the volume being administered. Common vehicles for in-vivo studies with similar compounds include DMSO, PEG300, Tween-80, and corn oil. Conduct a vehicle-only control group to rule out any vehicle-induced toxicity.
-
-
Possible Cause 4: Animal model sensitivity.
-
Troubleshooting Step: The specific strain, age, sex, and health status of the animals can influence their susceptibility to drug-induced toxicity. The reported lethal doses were in a disease model (EAE mice), which may have altered physiology compared to healthy animals.[1] It is crucial to establish the MTD in the specific animal model being used for the efficacy studies.
-
Issue 2: How to design a preliminary toxicity assessment for this compound?
-
Recommendation: If no prior toxicity data is available for your specific animal model and experimental setup, a single-dose acute toxicity study is recommended. This will help in identifying the MTD and selecting appropriate doses for subsequent efficacy studies. A generalized protocol is provided in the "Experimental Protocols" section.
Data on this compound Toxicity
| Animal Model | Route of Administration | Dose | Observation | Reference |
| EAE Mice | Subcutaneous | 7.5 mg/kg/day | Well-tolerated, no side effects | [1] |
| EAE Mice | Subcutaneous | 15 mg/kg/day | Lethal (100% mortality in 1-3 days) | [1] |
| EAE Mice | Subcutaneous | 30 mg/kg/day | Lethal (100% mortality in 1-3 days) | [1] |
| Balb/C or C3H Mice | Oral | 10-100 mg/kg | Reduced neutrophil recruitment (ED50 = 42.4 mg/kg), toxicity not detailed | [2] |
Experimental Protocols
Generalized Protocol for Acute Toxicity Study in Rodents
This is a general guideline. The specific details of the protocol should be adapted to the research question and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), specifying age, sex, and weight. Use both males and females.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Divide animals into a vehicle control group and at least 3-4 dose groups of this compound. The number of animals per group should be statistically justified (typically n=3-5 per sex per group for a preliminary study).
-
Dose Selection: Doses should be selected to span a range that is expected to produce no effect, some toxic effects, and severe toxicity or mortality. Based on available data, for subcutaneous administration in mice, doses could range from 1 mg/kg to 15 mg/kg. For oral administration, a wider range up to 100 mg/kg could be explored, but with caution.
-
Formulation and Administration: Prepare the this compound formulation in a suitable vehicle. Administer a single dose via the intended route of administration.
-
Observation:
-
Clinical Signs: Observe animals continuously for the first 30 minutes, then periodically for the next 4 hours, and at least once daily for 14 days. Record any clinical signs of toxicity, such as changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait and posture).
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Mortality: Record any mortalities, including the time of death.
-
-
Terminal Procedures (Day 14):
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross necropsy on all animals (including those that died during the study).
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for potential histopathological examination.
-
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in-vivo toxicity assessment.
References
Technical Support Center: Minimizing Variability in AS-604850 Experiments
Welcome to the technical support center for AS-604850. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in experiments involving the selective PI3Kγ inhibitor, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] It shows significant selectivity for PI3Kγ over other Class I PI3K isoforms.[1][2] By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger in intracellular signaling. This, in turn, inhibits the activation of downstream effectors such as Akt (also known as Protein Kinase B or PKB), which are involved in cell growth, proliferation, survival, and migration.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound and to ensure experimental reproducibility.
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][3] When preparing the stock solution, ensure fresh, high-quality DMSO is used, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Q3: In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions.[3] It is soluble in DMSO and ethanol.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 / Ki | Species | Assay Conditions | Reference |
| PI3Kγ | IC50: 0.25 µM, Ki: 0.18 µM | Human (recombinant) | Cell-free kinase assay | [1][2] |
| PI3Kα | IC50: 4.5 µM | Human (recombinant) | Cell-free kinase assay | [1][2] |
| PI3Kβ | IC50: >20 µM | Human (recombinant) | Cell-free kinase assay | [1][2] |
| PI3Kδ | IC50: >20 µM | Human (recombinant) | Cell-free kinase assay | [1][2] |
| C5a-mediated PKB phosphorylation | IC50: 10 µM | Mouse (RAW264 macrophages) | Cell-based assay | [1][2] |
| MCP-1-mediated chemotaxis | IC50: 21 µM | Mouse (primary monocytes) | Cell-based assay | [2] |
Recommended Concentration Ranges for In Vitro and In Vivo Experiments
| Experiment Type | Cell Line / Animal Model | Concentration / Dosage | Observed Effect | Reference |
| In Vitro | Primary monocytes (mouse) | 0-30 µM | Inhibition of MCP-1-mediated PKB phosphorylation | [1] |
| RAW264 macrophages (mouse) | 10 µM | Inhibition of C5a-mediated PKB phosphorylation | [1][2] | |
| HepG2 and Huh7 cells | Not specified | Diminished bile salt-induced apoptosis | [2] | |
| In Vivo | EAE mouse model | 7.5 mg/kg/day (subcutaneous) | Amelioration of clinical symptoms | [6] |
| Peritonitis mouse model | 10-100 mg/kg (oral) | Reduction of neutrophil recruitment | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PI3Kγ Signaling (e.g., p-Akt levels)
Q: I am not observing the expected decrease in Akt phosphorylation (at Ser473 or Thr308) after treating my cells with this compound. What could be the problem?
A: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:
-
Verify Compound Integrity and Concentration:
-
Improper Storage: Ensure that the solid compound and DMSO stock solutions have been stored at the correct temperatures (-20°C and -80°C, respectively) and that the stock solution has not undergone multiple freeze-thaw cycles.[1][3]
-
Inaccurate Dilutions: Double-check all calculations for your serial dilutions. Prepare fresh dilutions for each experiment.
-
Compound Degradation: If the compound is old or has been stored improperly, its activity may be compromised. Consider purchasing a new batch.
-
-
Check Experimental Conditions:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The time required to observe maximal inhibition of Akt phosphorylation can vary. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal treatment duration.
-
High Cell Confluence: Overly confluent cells can sometimes exhibit altered signaling pathways and may be less sensitive to inhibitors. Ensure your cells are in the logarithmic growth phase.
-
-
Assess the Biological System:
-
Low PI3Kγ Expression: The cell line you are using may have low or no expression of PI3Kγ, the primary target of this compound. Verify the expression of PI3Kγ in your cells using Western blot or qPCR.
-
Compensatory Signaling Pathways: Inhibition of PI3Kγ can sometimes lead to the activation of compensatory signaling pathways that can reactivate Akt or downstream targets.[7] For example, feedback loops involving other PI3K isoforms or other kinase pathways might be activated.[8]
-
PTEN Status: The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[7] Cells with PTEN loss may have very high basal levels of PI3K signaling, which might require higher concentrations of the inhibitor to suppress.
-
-
Optimize Western Blot Protocol:
-
Antibody Issues: Ensure your phospho-Akt antibody is specific and validated for your application. Use a positive control (e.g., lysate from cells treated with a known Akt activator like insulin (B600854) or PDGF) to confirm antibody performance.[9]
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your proteins.[10]
-
Blocking Buffer: For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[10]
-
Issue 2: High Variability in Cell Viability or Functional Assays
Q: My results from cell viability assays (e.g., MTT, CellTiter-Glo) or functional assays (e.g., chemotaxis) are highly variable between experiments. How can I improve reproducibility?
A: Variability in cell-based assays is a common challenge. Here are some key areas to focus on:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Consistent Seeding Density: Ensure a uniform number of cells are seeded in each well. Uneven cell distribution is a major source of variability.
-
Cell Health: Use healthy, exponentially growing cells for all experiments.
-
-
Optimize Inhibitor Preparation and Application:
-
Solubility Issues: this compound is poorly soluble in aqueous media.[4] Ensure the compound is fully dissolved in DMSO before preparing the final dilutions in your culture medium. Visually inspect for any precipitation.
-
Final DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.1%). Include a vehicle control (DMSO alone) in all experiments.
-
Incubation Time: Standardize the incubation time with the inhibitor across all experiments.
-
-
Refine Assay Protocol:
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
Reagent Preparation: Prepare master mixes of reagents to minimize pipetting variability.
-
Assay-Specific Considerations: For chemotaxis assays, ensure the chemoattractant concentration and gradient are consistent. For viability assays, be mindful that some inhibitors can interfere with the metabolic readouts (e.g., MTT assay).[11] Consider using a secondary method to confirm viability, such as trypan blue exclusion or a fluorescence-based live/dead stain.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Q: this compound is potent in my cell-based assays, but I am not seeing the expected efficacy in my animal model. What could be the reason?
A: Translating in vitro findings to in vivo models can be challenging due to several factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Bioavailability and Metabolism: The route of administration, formulation, and metabolism of this compound can significantly impact its bioavailability and exposure at the target site. In vivo studies have used both oral and subcutaneous administration.[1][6] The formulation can also be critical for solubility and absorption.
-
Dosing and Schedule: The dose and frequency of administration may not be optimal to achieve and maintain the necessary therapeutic concentration in the target tissue. A dose-response study in the animal model is crucial to determine the optimal dose. One study found that higher doses (15 and 30 mg/kg/day) of this compound were lethal in EAE mice, while 7.5 mg/kg/day was well-tolerated and effective.[6]
-
-
In Vivo Model Complexity:
-
Tumor Microenvironment: In cancer models, the tumor microenvironment can influence the response to PI3K inhibitors.
-
Immune System Involvement: PI3Kγ plays a crucial role in immune cell function. The effects of this compound on the immune system in your animal model could contribute to the overall therapeutic outcome and may differ from what is observed in a simple in vitro system.
-
-
Off-Target Effects:
-
While this compound is selective for PI3Kγ, at higher concentrations, it can inhibit other PI3K isoforms, which could lead to unexpected biological effects or toxicities in vivo.[2]
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the predetermined optimal time.
-
To induce Akt phosphorylation, stimulate the cells with an appropriate agonist (e.g., insulin, PDGF) for 15-20 minutes before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[9][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Isolate primary cells (e.g., monocytes) or use a suitable cell line.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control and pre-incubate for 30-60 minutes.
-
-
Assay Setup:
-
Place a chemoattractant (e.g., MCP-1) in the lower wells of a Boyden chamber.
-
Place a porous membrane (e.g., polycarbonate with 5 µm pores) over the lower wells.
-
Add the cell suspension (pre-treated with this compound) to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a time sufficient for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, use a fluorescently-labeled cell-based assay and quantify the fluorescence in the bottom well.
-
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. ulab360.com [ulab360.com]
- 6. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
appropriate vehicle control for in vivo AS-604850 studies
Welcome to the technical support center for researchers utilizing the selective PI3Kγ inhibitor, AS-604850, in in vivo studies. This resource provides guidance on selecting appropriate vehicle controls, preparing stable formulations, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Specifically, Class IB PI3Kγ is activated downstream of G-protein-coupled receptors (GPCRs) and plays a crucial role in inflammatory and immune responses.[4][5] this compound selectively binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition blocks the recruitment and activation of downstream effectors such as AKT, leading to a reduction in inflammatory cell migration and activation.[3][4]
Q2: What are the primary challenges in formulating this compound for in vivo administration?
A2: The main challenge for the in vivo delivery of this compound, like many small molecule kinase inhibitors, is its poor aqueous solubility.[1][2] The compound is reported to be insoluble in water, which can lead to difficulties in preparing a stable and homogenous formulation for administration to animal models.[1][2] Improper formulation can result in low bioavailability, inconsistent drug exposure, and potential precipitation of the compound upon administration.
Q3: What are some recommended vehicle formulations for in vivo studies with this compound?
A3: Due to its low water solubility, this compound requires a vehicle that can effectively dissolve or suspend the compound for administration. Common strategies involve using a primary solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other agents to improve tolerability and solubility.[6][7] Published studies have successfully used DMSO as a vehicle for subcutaneous administration of this compound in mice.[4][8] Other potential formulations for poorly water-soluble compounds include co-solvent systems (e.g., DMSO, PEG300, Tween-80 in saline) or lipid-based vehicles (e.g., corn oil).[2][9] It is crucial to perform small-scale pilot studies to determine the optimal and best-tolerated vehicle for your specific animal model and experimental design.
Q4: Why is a vehicle control group essential in my in vivo experiment?
A4: A vehicle control group is administered the same formulation as the experimental group, but without the active compound (this compound). This is critical to differentiate the pharmacological effects of this compound from any physiological effects caused by the vehicle components themselves.[6] For instance, solvents like DMSO are not inert and can possess anti-inflammatory and analgesic properties.[6] Without a proper vehicle control, any observed effects could be mistakenly attributed to this compound.
Troubleshooting Guide
Issue 1: The prepared this compound formulation is cloudy or shows precipitation.
-
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient at the desired concentration.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility limits of this compound in your chosen vehicle components. You may need to perform small-scale solubility tests.
-
Increase Co-solvent/Surfactant: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween 80) in your formulation. Be mindful of potential toxicity at higher concentrations.[7]
-
Check Mixing Order: The order of solvent addition is often crucial. Typically, the compound should first be fully dissolved in the primary organic solvent (e.g., DMSO) before adding other components.[6]
-
Sonication: Use a sonicator bath to aid in the dissolution of the compound.[6]
-
Prepare Fresh: Formulations, especially those for poorly soluble compounds, should be prepared fresh daily before administration to minimize the risk of precipitation over time.[6]
-
Issue 2: Animals in the vehicle control group are showing adverse effects (e.g., lethargy, skin irritation).
-
Possible Cause: The concentration of one or more vehicle components is too high, leading to toxicity.
-
Troubleshooting Steps:
-
Reduce Solvent Concentration: Lower the concentration of organic co-solvents like DMSO. Ideally, the final DMSO concentration should be kept as low as possible (e.g., below 10%).[6]
-
Tolerability Study: Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) in your specific animal model and for your chosen route of administration.[7]
-
Alternative Vehicle: Consider alternative, less toxic vehicle formulations. Options may include lipid-based vehicles or cyclodextrins.[1][10]
-
Issue 3: Unexpected or inconsistent results are observed in the this compound treated group.
-
Possible Cause: Inconsistent formulation preparation or administration leading to variable drug exposure.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure a consistent and documented protocol for preparing the this compound formulation for every experiment.
-
Homogeneity: For suspensions, ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before each administration to ensure a uniform dose.
-
Administration Technique: Verify that the administration technique (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) is performed consistently and correctly by trained personnel.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 57 mg/mL (199.84 mM) | [1] |
| Ethanol | 5 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Vehicle | Observed Effect | Reference |
| C3H Mice (RANTES-induced peritonitis) | Oral | 42.4 mg/kg (ED50) | Not specified | Reduction of peritoneal neutrophil recruitment | [1][11] |
| C3H Mice (Thioglycollate-induced peritonitis) | Oral | 10 mg/kg | Not specified | 31% reduction of neutrophil recruitment | [1][11] |
| EAE Mice | Subcutaneous | 7.5 mg/kg/day | DMSO | Reduced clinical EAE scores and leukocyte infiltration | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Formulation for Oral Administration
This protocol is adapted from a general method for formulating poorly water-soluble PI3K inhibitors.[2][9]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the target dose (e.g., 10 mg/kg), and the dosing volume (e.g., 10 mL/kg). This will determine the required final concentration of this compound.
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[9] Ensure the powder is completely dissolved; sonication may be used if necessary.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio (for a final 1 mL working solution):
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Sterile Saline
-
-
Final Formulation: To prepare the final dosing solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the prepared vehicle. Mix thoroughly by vortexing.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage. Ensure the solution is homogenous before each administration.
Protocol 2: Preparation of this compound in a DMSO-based Formulation for Subcutaneous Injection
This protocol is based on a published study using this compound in an EAE mouse model.[4][8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate Required Amounts: Determine the required concentration of this compound based on the target dose (e.g., 7.5 mg/kg) and dosing volume.
-
Dissolve Compound: Accurately weigh the required amount of this compound and dissolve it in a sufficient volume of DMSO to achieve a concentration that allows for further dilution.
-
Final Dilution: Dilute the this compound/DMSO solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
Administration: Administer the freshly prepared formulation to the animals via subcutaneous injection.
Visualizations
Caption: Simplified signaling pathway of PI3Kγ and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein–coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. research.monash.edu [research.monash.edu]
- 11. selleckchem.com [selleckchem.com]
interpreting unexpected results from AS-604850 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-604850, a selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] Its primary mechanism of action is to block the catalytic activity of the p110γ subunit of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits downstream signaling pathways, including the Akt/PKB and ERK/MAPK pathways, which are crucial for cell growth, proliferation, survival, and migration.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM).[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For in vivo studies, the formulation may require vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or suspension in CMC-Na.[1][2]
Q3: What are the known off-target effects of this compound?
This compound is a selective inhibitor for PI3Kγ. However, like many kinase inhibitors, it can exhibit some activity against other PI3K isoforms at higher concentrations. It is over 30-fold selective for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selective over PI3Kα.[1][2] Researchers should be mindful of potential off-target effects, especially when using concentrations significantly higher than the IC50 for PI3Kγ.
Q4: I am observing unexpected toxicity in my animal studies. What could be the cause?
High doses of this compound have been reported to cause significant toxicity and mortality in mice. In a study using a mouse model of experimental autoimmune encephalomyelitis (EAE), doses of 15 and 30 mg/kg/day were not tolerated, while 7.5 mg/kg/day was well-tolerated and effective.[4] It is crucial to perform a dose-response study to determine the optimal therapeutic window and avoid toxicity in your specific model.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of p-Akt in Western Blot
Possible Causes and Solutions:
-
Suboptimal this compound Concentration:
-
Compound Instability:
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Low Basal p-Akt Levels:
-
Incorrect Western Blot Protocol:
-
Solution: Ensure you are using a validated antibody for phospho-Akt and total Akt. Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation. Block the membrane with BSA instead of milk, as milk can sometimes interfere with phospho-antibody binding.
-
Issue 2: High Variability in Chemotaxis Assay Results
Possible Causes and Solutions:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between replicates to ensure even cell distribution.
-
-
This compound Precipitation:
-
Solution: this compound is insoluble in water.[3] When diluting the DMSO stock in aqueous media for your assay, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation.
-
-
Suboptimal Chemoattractant Concentration:
-
Solution: Perform a dose-response of the chemoattractant (e.g., MCP-1) to determine the optimal concentration that induces a robust chemotactic response in your cells.
-
-
Incorrect Incubation Time:
-
Solution: The optimal incubation time for chemotaxis can vary between cell types. Perform a time-course experiment to determine the peak migration time for your cells.
-
Issue 3: Unexpected Cell Death or Reduced Viability
Possible Causes and Solutions:
-
High Concentration of this compound:
-
Solution: While this compound is designed to inhibit PI3Kγ-mediated signaling, high concentrations may lead to off-target effects or cellular stress, resulting in apoptosis. Determine the IC50 for your cell line and use concentrations in that range.
-
-
DMSO Toxicity:
-
Solution: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5% (v/v). Include a vehicle control (DMSO alone) to assess its effect on cell viability.
-
-
Cell Line Sensitivity:
-
Solution: Some cell lines may be more sensitive to the inhibition of the PI3K pathway, which is crucial for cell survival. Consider using a lower concentration of this compound or a shorter treatment duration.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| PI3Kγ | Kinase Assay | Human | IC50: 250 nM | [2] |
| PI3Kγ | Kinase Assay | Human | Ki: 180 nM | [1][2] |
| PI3Kα | Kinase Assay | Human | IC50: 4.5 µM | [1][2] |
| PI3Kβ | Kinase Assay | Human | IC50: >20 µM | [2] |
| PI3Kδ | Kinase Assay | Human | IC50: >20 µM | [2] |
| PKB/Akt Phosphorylation (C5a-stimulated) | Cell-based Assay | Mouse (RAW264) | IC50: 10 µM | [1][2] |
| MCP-1-mediated Chemotaxis | Cell-based Assay | Mouse (Pik3cg+/+ monocytes) | IC50: 21 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Effect | ED50 | Reference |
| RANTES-induced peritoneal neutrophil recruitment | Oral administration | Reduction of neutrophil recruitment | 42.4 mg/kg | [2] |
| Thioglycollate-induced peritonitis | Oral administration | 31% reduction of neutrophil recruitment at 10 mg/kg | N/A | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Subcutaneous injection | Amelioration of clinical symptoms | 7.5 mg/kg/day (tolerated dose) | [4] |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol is adapted from established methods for measuring PI3Kγ activity.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
Kinase Buffer (e.g., 20 mM MOPS, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 0.03% CHAPS)
-
Lipid substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) vesicles
-
[γ-³³P]ATP
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter and consumables
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the kinase buffer, recombinant PI3Kγ enzyme, and the diluted this compound or vehicle (DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the lipid substrate (PIP2) and [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature with gentle agitation.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the lipid substrate using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This protocol provides a general workflow for assessing the effect of this compound on Akt phosphorylation in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulating agent (e.g., MCP-1)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal p-Akt levels.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the agonist (e.g., MCP-1) for a short period (e.g., 5-15 minutes) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
Technical Support Center: Controlling for AS-604850 Effects on Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the effects of the PI3Kγ inhibitor, AS-604850, on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] Its primary mechanism of action is to block the catalytic activity of PI3Kγ, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4]
Q2: How selective is this compound for PI3Kγ over other PI3K isoforms?
This compound exhibits significant selectivity for the PI3Kγ isoform. It is over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective for PI3Kγ than PI3Kα.[1] This selectivity is crucial for attributing observed cellular effects to the inhibition of PI3Kγ.
Q3: What are the expected effects of this compound on cell proliferation?
By inhibiting the PI3K/Akt/mTOR pathway, this compound is expected to have an anti-proliferative effect on cells that are dependent on this pathway for growth.[5][6] This can manifest as a cytostatic effect (cell cycle arrest) or, at higher concentrations or in sensitive cell lines, a cytotoxic effect (cell death).[7] The specific outcome is cell-type dependent.
Q4: What is a suitable starting concentration range for this compound in a cell proliferation assay?
A suitable starting concentration range for a cell proliferation assay would be from low nanomolar to low micromolar (e.g., 10 nM to 10 µM). This range encompasses the biochemical IC50 for PI3Kγ (0.25 µM) and allows for the determination of a dose-response curve.[1] The optimal concentration will vary depending on the cell line and experimental conditions.
Q5: How can I differentiate between a cytostatic and a cytotoxic effect of this compound?
To distinguish between cytostatic and cytotoxic effects, it is recommended to use a combination of assays.[7] A proliferation assay (e.g., MTT, CellTiter-Glo) can indicate a reduction in cell number or metabolic activity. This should be complemented with an assay that specifically measures cell death, such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry, or a lactate (B86563) dehydrogenase (LDH) release assay. A decrease in proliferation without a significant increase in cell death markers suggests a cytostatic effect.
Troubleshooting Guides
Issue 1: No observable effect on cell proliferation.
-
Possible Cause 1: Cell line is not dependent on the PI3Kγ pathway for proliferation.
-
Troubleshooting Step: Confirm the expression and activity of PI3Kγ in your cell line using Western blot or an in vitro kinase assay. As a positive control, use a cell line known to be sensitive to PI3Kγ inhibition.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: Perform a time-course experiment, measuring cell proliferation at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Inactive compound.
-
Troubleshooting Step: Ensure the this compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions and test their activity in a biochemical assay if possible.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for consistent dispensing. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS.
-
-
Possible Cause 2: Edge effects.
-
Troubleshooting Step: To mitigate edge effects, do not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the wells for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: While this compound is selective, at higher concentrations, off-target effects on other kinases can occur.[8][9] To investigate this, use a structurally unrelated PI3Kγ inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely an on-target effect. Consider performing a kinase panel screen to identify potential off-target interactions.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle control with a range of solvent concentrations to determine the tolerance of your cell line.
-
-
Possible Cause 3: High sensitivity of the cell line.
-
Troubleshooting Step: Perform a detailed dose-response experiment with a finer titration of this compound concentrations to accurately determine the IC50 value for your specific cell line.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ |
| PI3Kα | 4.5 | - | 18-fold |
| PI3Kβ | >20 | - | >80-fold |
| PI3Kγ | 0.25 | 0.18 | - |
| PI3Kδ | >20 | - | >80-fold |
Data compiled from Selleck Chemicals and MedchemExpress product information.[1][10]
Table 2: Example of Anti-Proliferative IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Cell Line A | e.g., Leukemia | Experimentally Determined | e.g., MTT, 72h |
| Cell Line B | e.g., Lymphoma | Experimentally Determined | e.g., CellTiter-Glo, 72h |
Note: The anti-proliferative IC50 of this compound is cell-line dependent and should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide 3-kinase controls early and late events in mammalian cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 5. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K Signaling Intensified the Antileukemic Effects of Pioglitazone: New Insight into the Application of PPARγ Stimulators in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to PI3K Gamma Inhibitors: AS-604850 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its gamma (γ) isoform is a key player in immune cell function, making it a prime therapeutic target for a range of inflammatory diseases and cancers. This guide provides an objective comparison of AS-604850 with other notable PI3Kγ inhibitors, supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting the PI3Kγ Signaling Cascade
PI3Kγ is predominantly expressed in leukocytes and is activated by G-protein coupled receptors (GPCRs), playing a crucial role in immune cell migration, activation, and inflammatory responses. Inhibition of PI3Kγ can modulate these functions, offering therapeutic potential. All the inhibitors discussed in this guide are ATP-competitive, binding to the kinase domain of the p110γ catalytic subunit and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream activation of AKT and other effector proteins, thereby disrupting the signaling cascade.
A Comparative Guide to the Selectivity of PI3K Inhibitors: AS-604850 vs. AS-605240
For researchers, scientists, and drug development professionals investigating the roles of phosphoinositide 3-kinase gamma (PI3Kγ), the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two widely used PI3Kγ inhibitors, AS-604850 and AS-605240, focusing on their isoform selectivity, supported by experimental data and detailed protocols. Both compounds are ATP-competitive inhibitors, but they exhibit distinct profiles in their potency and selectivity across the Class I PI3K isoforms.[1][2][3]
Data Presentation: Isoform Selectivity Profile
The inhibitory activity of this compound and AS-605240 has been characterized using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below. These values highlight the differences in potency and selectivity between the two compounds.
| PI3K Isoform | This compound IC50 (nM) | AS-605240 IC50 (nM) |
| PI3Kγ | 250[1][3] | 8[4][5][6] |
| PI3Kα | 4500[1] | 60[4][5][6] |
| PI3Kβ | >20000[1] | 270[4][5][6] |
| PI3Kδ | >20000[1] | 300[4][5][6] |
Key Observations:
-
Potency: AS-605240 is significantly more potent against PI3Kγ (IC50 = 8 nM) compared to this compound (IC50 = 250 nM).[1][3][4][5][6]
-
Selectivity:
-
AS-605240 demonstrates a clear selectivity for PI3Kγ, being approximately 7.5-fold more selective for PI3Kγ over PI3Kα, and over 30-fold more selective against PI3Kβ and PI3Kδ.[4][5]
-
This compound also shows selectivity for PI3Kγ, being 18-fold more selective over PI3Kα and over 80-fold more selective against PI3Kβ and PI3Kδ.[1]
-
Mandatory Visualization
To better understand the context of these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling cascade inhibited by this compound and AS-605240.
Caption: General experimental workflow for an in vitro PI3K lipid kinase assay.
Experimental Protocols
The selectivity of this compound and AS-605240 was determined using in vitro PI3K lipid kinase assays. The general principle involves measuring the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by a specific recombinant PI3K isoform in the presence of varying inhibitor concentrations.
General Protocol Outline:
-
Reaction Setup: Purified recombinant human PI3K isoforms (α, β, γ, or δ) are incubated in a kinase-specific buffer at room temperature.
-
Inhibitor Addition: The inhibitor (this compound or AS-605240), serially diluted in DMSO, or a vehicle control (DMSO) is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of lipid vesicles (containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)) and radiolabeled ATP (γ[33P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Termination and Detection: The reaction is stopped, typically by adding Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[1][5] The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The results are used to generate dose-response curves, from which IC50 values are calculated.
Isoform-Specific Assay Conditions:
The precise concentrations of enzymes, substrates, and buffer components are optimized for each PI3K isoform to ensure accurate and reproducible results.[4][5]
| Component | PI3Kγ Assay | PI3Kα Assay | PI3Kβ Assay | PI3Kδ Assay |
| Enzyme | ~100 ng hPI3Kγ[4][5] | ~60 ng hPI3Kα[4][5] | ~100 ng hPI3Kβ[5] | ~90 ng hPI3Kδ[4] |
| PtdIns | ~18 µM[4] | ~212 µM[4][5] | ~225 µM[5] | ~100 µM[4] |
| PtdSer | ~250 µM[4] | ~58 µM[4][5] | ~45 µM[5] | ~170 µM[4] |
| ATP | ~15 µM[4][5] | ~89 µM[4][5] | ~70 µM[5] | ~65 µM[4] |
| MgCl2 | ~10 mM[4][5] | ~10 mM[5] | ~4 mM[5] | Not Specified |
| Na Cholate | 0.1%[4][5] | Absent[4][5] | Absent[5] | Not Specified |
This detailed comparison provides researchers with the necessary data to make an informed decision when selecting a PI3Kγ inhibitor for their specific experimental needs, balancing the requirements for potency and isoform selectivity.
References
AS-604850 vs. Pan-PI3K Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors, which can be broadly categorized as either isoform-selective or pan-inhibitors. This guide provides a detailed comparison of the PI3Kγ-selective inhibitor AS-604850 and three widely studied pan-PI3K inhibitors: BKM120 (Buparlisib), Pictilisib (GDC-0941), and Copanlisib (BAY 80-6946).
Mechanism of Action and Isoform Selectivity
This compound is an ATP-competitive inhibitor with high selectivity for the PI3Kγ isoform.[1][2] In contrast, pan-PI3K inhibitors are designed to target all four Class I PI3K isoforms (α, β, δ, and γ). This fundamental difference in their mechanism of action has significant implications for their therapeutic applications and potential side-effect profiles. While pan-PI3K inhibitors provide a broad blockade of PI3K signaling, which can be advantageous in tumors with multiple activated isoforms, they are also associated with a wider range of on-target toxicities due to the essential physiological roles of each isoform. This compound, by selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells, may offer a more targeted therapeutic approach with a potentially more favorable safety profile, particularly in inflammation-driven cancers.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound and the selected pan-PI3K inhibitors against the different Class I PI3K isoforms and their anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
| Compound | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| This compound | 4500[1] | >20000[1] | 250[1] | >20000[1] |
| BKM120 (Buparlisib) | 52[3][4] | 166[3][4] | 262[3][4] | 116[3][4] |
| Pictilisib (GDC-0941) | 3[5][6][7][8] | 33[7][8] | 75[7][8] | 3[5][6][7][8] |
| Copanlisib (BAY 80-6946) | 0.5[9][10] | 3.7[9][10] | 6.4[9][10] | 0.7[9][10] |
Note: Lower IC50 values indicate higher potency.
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | BKM120 (Buparlisib) (µM) | Pictilisib (GDC-0941) (µM) | Copanlisib (BAY 80-6946) (nM) |
| A2780 | Ovarian | 0.1-0.7 (GI50)[3] | 0.14[5] | - |
| U87MG | Glioblastoma | 0.1-0.7 (GI50)[3] | 0.95[5] | - |
| MCF7 | Breast | 0.1-0.7 (GI50)[3] | - | - |
| DU145 | Prostate | 0.1-0.7 (GI50)[3] | - | - |
| PC3 | Prostate | - | 0.28[5] | - |
| MDA-MB-361 | Breast | - | 0.72[5] | - |
| HCT116 | Colorectal | - | 1.081 (GI50)[5] | - |
| DLD1 | Colorectal | - | 1.070 (GI50)[5] | - |
| HT29 | Colorectal | - | 0.157 (GI50)[5] | - |
| DAOY | Medulloblastoma | 0.279 - 4.38[11] | - | - |
| HuCCT-1 | Cholangiocarcinoma | - | - | 147[10][12] |
| EGI-1 | Cholangiocarcinoma | - | - | 137[10][12] |
In Vivo Efficacy
-
This compound : In vivo studies have primarily focused on its anti-inflammatory effects. For instance, it has been shown to reduce RANTES-induced peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg.[1]
-
BKM120 (Buparlisib) : Has demonstrated significant anti-tumor activity in various xenograft models, including A2780 ovarian and U87MG glioma models, at daily oral doses of 30 and 60 mg/kg.[3][13]
-
Pictilisib (GDC-0941) : At a dose of 75 mg/kg/day, it showed an 83% tumor growth inhibition in U87MG glioblastoma xenografts.[5] Oral administration of 150 mg/kg/day significantly delayed tumor progression in a HER2-amplified breast cancer xenograft model.[5]
-
Copanlisib (BAY 80-6946) : Has shown robust antitumor activity in a rat KPL4 breast tumor xenograft model, with complete tumor regression observed at doses of 3 and 6 mg/kg administered intravenously every other day.[9][10]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.
Caption: PI3K signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
PI3K Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Use recombinant human PI3Kα, β, γ, and δ enzymes. The substrate is typically phosphatidylinositol-4,5-bisphosphate (PIP2) embedded in lipid vesicles.
-
Reaction Mixture: Prepare a reaction buffer containing the PI3K enzyme, the inhibitor at various concentrations, and the lipid substrate.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a luminescence-based ATP detection system like Kinase-Glo®).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 20-30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of product (PIP3) formed or ADP generated. For radiolabeled assays, this involves separating the product by thin-layer chromatography and quantifying with a phosphorimager. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the number of apoptotic cells induced by the inhibitors.
Methodology:
-
Cell Treatment: Treat cancer cells with the PI3K inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., by oral gavage or intravenous injection) and vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pathway markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The choice between the PI3Kγ-selective inhibitor this compound and pan-PI3K inhibitors depends on the specific research question and therapeutic context. Pan-PI3K inhibitors like BKM120, Pictilisib, and Copanlisib offer broad inhibition of the PI3K pathway and have demonstrated efficacy in a wide range of cancer models, particularly those with activating mutations in PIK3CA or loss of PTEN. However, their broader activity can also lead to more significant on-target toxicities. This compound, with its selectivity for the γ-isoform, presents a more targeted approach. Its efficacy is likely to be most pronounced in hematological malignancies and solid tumors where PI3Kγ-mediated signaling, often linked to inflammation and the tumor microenvironment, plays a crucial role. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these different classes of PI3K inhibitors in various cancer types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 11. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AS-604850 vs. siRNA Knockdown for PI3K Gamma Inhibition
For researchers in immunology, oncology, and drug development, targeting the phosphoinositide 3-kinase gamma (PI3Kγ) offers a promising strategy for modulating inflammatory responses and tumor microenvironments. The choice between a small molecule inhibitor like AS-604850 and a genetic approach such as small interfering RNA (siRNA) knockdown is critical and depends on the specific experimental goals. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their mechanism of targeting PI3Kγ. This compound is a chemical compound that directly and acutely blocks the enzymatic function of the existing PI3Kγ protein. In contrast, siRNA prevents the synthesis of new PI3Kγ protein by targeting its messenger RNA (mRNA) for degradation, leading to a gradual depletion of the protein pool.
dot
Caption: Mechanisms of PI3Kγ targeting by this compound and siRNA.
Head-to-Head Comparison
The decision to use a small molecule inhibitor or siRNA often hinges on factors like the desired speed of onset, duration of effect, and concerns about specificity.
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Target | PI3Kγ (p110γ) protein kinase domain | PIK3CG messenger RNA (mRNA) |
| Mechanism | ATP-competitive inhibition of kinase activity[1][2] | RNA interference leading to mRNA degradation and blocked protein synthesis[3][4] |
| Mode of Action | Post-translational (inhibits protein function) | Pre-translational (prevents protein synthesis) |
| Speed of Onset | Fast (minutes to hours) | Slow (24-72 hours for protein depletion)[5] |
| Duration of Effect | Transient; depends on compound half-life and clearance | Long-lasting (days); depends on cell division and protein turnover rate |
| Reversibility | Reversible upon compound washout | Generally considered irreversible for the lifespan of the cell post-transfection |
| Delivery Method | Added directly to cell media (in vitro); oral or injection (in vivo)[6] | Transfection (e.g., lipofection, electroporation) required for in vitro studies[7] |
| Specificity | Isoform-selective, but potential for off-target kinase inhibition at higher concentrations[1][2] | Highly sequence-specific, but prone to miRNA-like off-target effects on other mRNAs[8][9][10] |
| Key Advantage | Rapid and reversible inhibition; suitable for studying acute signaling events and in vivo use[6] | High target specificity (at the protein level); useful for studying the role of protein depletion |
| Key Disadvantage | Potential for off-target effects on other kinases with similar ATP-binding pockets[11][12] | Slow onset; potential for incomplete knockdown; off-target effects; challenges with in vivo delivery |
Quantitative Data Summary
This compound: Potency and Selectivity
This compound is a selective inhibitor of PI3Kγ, demonstrating significantly higher potency for the gamma isoform compared to other Class I PI3Ks. This selectivity is crucial for attributing observed effects specifically to PI3Kγ inhibition.
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ |
| IC₅₀ | 250 nM[1][2] | 4.5 µM[1] | >20 µM[1] | >20 µM[1] |
| Kᵢ | 0.18 µM[2] | - | - | - |
| Selectivity Fold | - | ~18x | >80x | >80x |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
siRNA Knockdown: Example Efficacy
The efficiency of siRNA-mediated knockdown is typically assessed by measuring the reduction in target mRNA or protein levels. Efficacy can vary based on the cell type, siRNA sequence, and transfection protocol.
| Target Gene | Cell Line | Knockdown Efficiency | Measurement |
| PI3KCA (p110α) | T98G Glioblastoma | Significant downregulation | mRNA & Protein[3] |
| PI3K p85α | KM20 Colon Cancer | Significant reduction | Protein[7] |
| PI3K-C2α | U2OS Osteosarcoma | Significant reduction | mRNA & Protein[13] |
PI3K Gamma Signaling Pathway
PI3Kγ is a Class IB PI3K primarily activated by G-protein-coupled receptors (GPCRs).[14][15] Upon ligand binding to a GPCR, the associated G-protein releases its Gβγ subunits, which then recruit and activate PI3Kγ at the plasma membrane. Activated PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16][17][18] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B), which governs a multitude of cellular processes including cell survival, proliferation, and migration.[14][19]
dot
Caption: Simplified PI3Kγ signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PI3Kγ using this compound
This protocol provides a general workflow for treating cultured cells with this compound to acutely inhibit PI3Kγ activity.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight under standard culture conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 4 hours) to allow for inhibition of PI3Kγ.[2]
-
Stimulation (Optional): If studying a specific signaling event, stimulate the cells with a relevant agonist (e.g., a chemokine like MCP-1) for a short period (e.g., 5-15 minutes) before harvesting.[2]
-
Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The resulting protein lysates can be analyzed by Western blot to assess the phosphorylation status of downstream targets like Akt (p-Akt Ser473) to confirm PI3Kγ inhibition.
Protocol 2: In Vitro Knockdown of PI3Kγ using siRNA
This protocol outlines the steps for reducing PI3Kγ protein expression in cultured cells using siRNA transfection.
dot
Caption: General experimental workflow for siRNA-mediated gene knockdown.
-
siRNA Selection: Design or purchase at least two to three distinct, validated siRNA sequences targeting the PIK3CG gene to control for off-target effects.[5] A non-targeting or scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells one day prior to transfection to ensure they are in the logarithmic growth phase and reach 60-80% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Separately dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Cell Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and subsequent depletion of the target protein.
-
Validation: Harvest the cells to verify knockdown efficiency.
-
Quantitative PCR (qPCR): To measure the reduction in PIK3CG mRNA levels.
-
Western Blot: To confirm the reduction of PI3Kγ protein levels. This is the most critical validation step.
-
-
Functional Assay: Once knockdown is confirmed, proceed with the desired functional experiments.
Conclusion and Recommendations
Both this compound and siRNA are powerful tools for investigating the function of PI3Kγ, but their applications are distinct.
-
Choose this compound for experiments requiring acute, rapid, and reversible inhibition of PI3Kγ's enzymatic activity. It is ideal for studying the immediate effects of pathway inhibition on signaling cascades and is well-suited for in vivo studies in animal models.[6]
-
Choose siRNA knockdown when the goal is to study the cellular consequences of long-term protein depletion . This method provides high specificity for the target protein (when properly validated) and is excellent for dissecting the necessity of PI3Kγ protein presence for various cellular processes, avoiding the confounding factor of off-target kinase inhibition.[4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. PI3K-C2α knockdown decreases autophagy and maturation of endocytic vesicles | PLOS One [journals.plos.org]
- 14. ijpsr.com [ijpsr.com]
- 15. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AS-604850: A Comparative Guide to a Selective PI3Kγ Inhibitor's Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-604850, across various cell lines. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating the PI3Kγ pathway and for professionals in the field of drug development.
Introduction to this compound and the PI3Kγ Pathway
This compound is a potent, selective, and ATP-competitive inhibitor of the p110γ catalytic subunit of Class IB PI3K.[1][2] The PI3K pathway is a critical signaling cascade involved in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and migration. The PI3Kγ isoform is predominantly expressed in leukocytes, playing a crucial role in immune and inflammatory responses, making it an attractive therapeutic target for a range of diseases, including inflammatory conditions and certain cancers.[3][4]
Mechanism of Action of this compound
This compound exerts its effects by binding to the ATP-binding pocket of PI3Kγ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), thereby attenuating the entire signaling cascade.[1][3]
Figure 1: Simplified PI3Kγ signaling pathway and the point of inhibition by this compound.
Data Presentation: In Vitro Efficacy Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected PI3K inhibitors against the four class I PI3K isoforms and their effects on various cell lines.
Table 1: IC50 Values of this compound and Comparative PI3Kγ Inhibitors Against PI3K Isoforms
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| This compound | 4.5 µM[1] | >20 µM[1] | 250 nM[1][2] | >20 µM[1] |
| AS-605240 | >100-fold selectivity vs γ[5] | >30-fold selectivity vs γ[5] | 8 nM[5][6] | >30-fold selectivity vs γ[5] |
| CZC24832 | >100-fold selectivity vs γ[5] | 10-fold selectivity vs γ[5] | 27 nM[5] | >100-fold selectivity vs γ[5] |
Data compiled from cell-free kinase assays.
Table 2: Effects of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Effect | IC50/EC50 |
| RAW 264.7 | Mouse Macrophage | PKB/Akt Phosphorylation | Inhibition of C5a-mediated phosphorylation | 10 µM[1] |
| Chemotaxis | Inhibition of migration towards LPS | Not specified | ||
| Primary Monocytes (Pik3cg+/+) | Mouse Monocytes | Chemotaxis | Blocks MCP-1-mediated chemotaxis | 21 µM[1] |
| HepG2 | Human Liver Cancer | Apoptosis | Diminishes bile salt-induced apoptosis | Not specified |
| Huh7-Ntcp | Human Liver Cancer | Apoptosis | Diminishes bile salt-induced apoptosis | Not specified |
| EoL-1 | Human Eosinophilic Leukemia | Chemotaxis | Suppresses chemotactic response to PAF | Not specified |
| Jurkat | Human T-cell Leukemia | Cell Viability | Ineffective as a single agent | Not attained[4] |
| Loucy | Human T-cell Leukemia | Cell Viability | Ineffective as a single agent | Not attained[4] |
| ALL-SIL | Human T-cell Leukemia | Cell Viability | Ineffective as a single agent | Not attained[4] |
| DND-41 | Human T-cell Leukemia | Cell Viability | Ineffective as a single agent | Not attained[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound.
Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kγ.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO). To induce Akt phosphorylation, stimulate cells with an appropriate agonist (e.g., C5a for RAW 264.7 cells) prior to harvesting.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Cell Viability (MTT) Assay
Objective: To evaluate the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Chemotaxis Assay
Objective: To assess the effect of this compound on the directional migration of cells towards a chemoattractant.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Chemoattractant (e.g., MCP-1 or LPS)
-
Cell staining dye (e.g., Calcein AM or DAPI)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Pre-treat the cells with various concentrations of this compound for a specified time.
-
Assay Setup: Place the chemoattractant in the lower chamber of the chemotaxis plate. Place the cell suspension in the upper chamber, separated by the porous membrane.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-18 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view using a microscope or quantify the fluorescence using a plate reader. Calculate the percentage of inhibition of chemotaxis compared to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
Comparative Analysis of AS-604850: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in chemokine-mediated signaling pathways that regulate the migration, proliferation, and activation of inflammatory cells.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to assist in the evaluation of its therapeutic potential.
Data Presentation: Quantitative Comparison
The efficacy of this compound has been demonstrated in both cellular assays and animal models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell/System | Notes |
| IC50 | PI3Kγ | 0.25 µM | Human recombinant enzyme | Demonstrates high potency for the target isoform.[1][2][3][4] |
| PI3Kα | 4.5 µM | Human recombinant enzyme | Shows 18-fold selectivity for PI3Kγ over PI3Kα.[2][3][4] | |
| PI3Kβ | >20 µM | Human recombinant enzyme | Exhibits over 80-fold selectivity for PI3Kγ.[3][4] | |
| PI3Kδ | >20 µM | Human recombinant enzyme | Exhibits over 80-fold selectivity for PI3Kγ.[3][4] | |
| Ki | PI3Kγ | 0.18 µM | - | Indicates strong, competitive binding.[2][3] |
| IC50 | C5a-mediated PKB phosphorylation | 10 µM | RAW264 mouse macrophages | Inhibition of a key downstream signaling event.[2][3] |
| IC50 | MCP-1-mediated chemotaxis | 21 µM | Pik3cg+/+ monocytes | Demonstrates functional inhibition of cell migration.[3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | 7.5 mg/kg/day | Subcutaneous injection | Significantly reduced clinical EAE scores.[1] |
| Reduced infiltration of macrophages and CD3+ T cells into the CNS.[1] | |||
| Enhanced myelination and increased axon number in the spinal cord.[1] | |||
| RANTES-induced Peritonitis | ED50: 42.4 mg/kg | Oral | Reduced peritoneal neutrophil recruitment.[2][3][5] |
| Thioglycollate-induced Peritonitis | 10 mg/kg | Oral | Resulted in a 31% reduction of neutrophil recruitment.[2][3][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting PI3Kγ, which is a critical node in signaling pathways activated by G-protein-coupled receptors (GPCRs).[6] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt (also known as protein kinase B or PKB), which in turn regulate a variety of cellular processes including cell survival, proliferation, and migration.
Figure 1: PI3Kγ signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kγ.
-
Reagents and Materials :
-
Human recombinant PI3Kγ enzyme.
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).
-
Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer).
-
γ-[³³P]ATP or ADP-Glo™ Kinase Assay system.
-
This compound dissolved in DMSO.
-
Microplate for kinase assays.
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In a microplate, incubate 100 ng of human recombinant PI3Kγ with the kinase buffer and lipid vesicles.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-[³³P]ATP or as per the ADP-Glo kit instructions). The final ATP concentration should be near its Km for PI3Kγ.
-
Incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).
-
Stop the reaction according to the assay format (e.g., adding a stop solution).
-
Quantify the product formation. For radiometric assays, this involves measuring the incorporation of ³³P into the lipid product. For the ADP-Glo assay, luminescence is measured, which correlates with the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice and the subsequent treatment with this compound to evaluate its therapeutic effects.
-
Animals : C57BL/6 mice (female, 8-10 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
EAE Induction :
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice by subcutaneous injection with the MOG/CFA emulsion.
-
On days 0 and 2, administer Pertussis toxin intraperitoneally.
-
-
Drug Administration :
-
Prepare a formulation of this compound (e.g., 7.5 mg/kg) in a suitable vehicle (e.g., DMSO and saline).
-
Begin treatment one day after the onset of clinical symptoms.
-
Administer the drug or vehicle control daily via subcutaneous injection for a predetermined period (e.g., 7 or 14 days).[1]
-
-
Clinical Assessment :
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
-
Histological Analysis :
-
At the end of the experiment (e.g., day 25 post-onset), perfuse the animals with 4% paraformaldehyde.
-
Dissect the spinal cord and brain for histological processing.
-
Prepare frozen or paraffin-embedded sections.
-
Perform immunohistochemistry for markers of immune cells (e.g., CD3 for T cells, ED1/CD68 for macrophages), myelin (e.g., Myelin Basic Protein - MBP), and axons (e.g., Neurofilament - NF).
-
Quantify the number of infiltrated cells, the extent of demyelination, and axonal density in a blinded manner.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo EAE experiment.
Figure 2: Workflow for an in vivo EAE study with this compound.
Conclusion
This compound demonstrates high potency and selectivity for PI3Kγ in vitro, effectively inhibiting downstream signaling and key cellular functions like chemotaxis. These in vitro properties translate to significant therapeutic efficacy in in vivo models of inflammation and autoimmune disease. In the EAE model of multiple sclerosis, this compound not only ameliorates clinical symptoms by reducing CNS inflammation but also shows neuroprotective effects by preserving myelin and axons.[1] This dual action on both the immune and nervous systems highlights the potential of this compound as a therapeutic agent for inflammatory and autoimmune disorders. The provided data and protocols serve as a valuable resource for researchers investigating the role of PI3Kγ and the therapeutic utility of its inhibitors.
References
- 1. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of PI3K isoform inhibitors
A Head-to-Head Comparison of PI3K Isoform Inhibitors: A Guide for Researchers
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of cancers has established it as a prime target for therapeutic intervention.[2] The PI3K family is divided into three classes, with Class I being the most relevant in cancer.[3] Class I PI3Ks are further divided into four isoforms: p110α, p110β, p110γ, and p110δ.[4]
The development of small molecule inhibitors targeting these kinases has led to a diverse landscape of compounds, ranging from pan-PI3K inhibitors that block all Class I isoforms to highly selective inhibitors that target a specific isoform.[5][6] The choice between a pan- and an isoform-selective inhibitor is critical, as it influences efficacy, toxicity, and potential for drug resistance.[6][7] Isoform-selective inhibitors were developed to improve efficacy and reduce the side effects observed with first-generation pan-PI3K inhibitors.[6][8]
This guide provides an objective, data-driven comparison of various PI3K isoform inhibitors, summarizing their biochemical potency, selectivity, clinical applications, and associated toxicities. It also details the common experimental protocols used to evaluate their performance.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[9][10] This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[1] This recruitment leads to the phosphorylation and full activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to regulate critical cellular functions.[1][11] The lipid phosphatase PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[10]
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Head-to-Head Inhibitor Comparison
The biochemical potency and isoform selectivity of PI3K inhibitors are key determinants of their biological activity and clinical utility. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values for a selection of pan-PI3K and isoform-selective inhibitors against the four Class I PI3K isoforms.
Pan-PI3K Inhibitors
These inhibitors are designed to block the activity of all Class I PI3K isoforms.[5] While this can offer broad activity, it can also lead to increased toxicity due to the inhibition of isoforms essential for normal physiological functions.[12]
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Key Indications / Status | Common Adverse Events |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Relapsed follicular lymphoma[5] | Hyperglycemia, hypertension, diarrhea, fatigue[7] |
| Buparlisib | 52 | 166 | 262 | 116 | Investigational (Breast Cancer)[13] | Hyperglycemia, rash, depression, anxiety[7] |
| Pictilisib | 3.3 | 3.3 | 3.3 | 3.3 | Investigational[14] | Rash, diarrhea, nausea[14] |
| Voxtalisib | 39 | 113 | 9 | 43 | Investigational[13] | Fatigue, nausea, diarrhea[15] |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions, affecting direct comparability.[2][5][13]
Isoform-Selective PI3K Inhibitors
Targeting specific isoforms aims to maximize efficacy in tumors dependent on a particular isoform while minimizing off-target toxicities.[6] For example, PI3Kα inhibitors are particularly relevant for tumors with PIK3CA mutations, while PI3Kδ inhibitors are effective in hematological malignancies where this isoform is predominantly expressed.[7][16]
| Inhibitor | Selectivity | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Key Indications / Status | Common Adverse Events |
| Alpelisib | α | 5 | >1000 | 250 | 290 | HR+/HER2-, PIK3CA-mutated breast cancer[17] | Hyperglycemia, rash, diarrhea[7][18] |
| Taselisib | α > δ/γ | 1.1 | 158 | 2.9 | 0.27 | Investigational (Breast Cancer)[14] | Diarrhea, hyperglycemia, colitis[14] |
| GSK2636771 | β | >1000 | 4 | >1000 | >1000 | Investigational (PTEN-deficient tumors)[17] | Nausea, fatigue, anemia[17] |
| Idelalisib | δ | 820 | 560 | 89 | 2.5 | Relapsed CLL, SLL, follicular B-cell NHL[14] | Diarrhea/colitis, transaminitis, pneumonia[7] |
| Duvelisib | δ/γ | 409 | >1000 | 23 | 2.5 | Relapsed/refractory CLL, SLL, follicular lymphoma[16] | Diarrhea/colitis, neutropenia, rash, fatigue[17] |
| Acalisib | δ | 2000 | 2000 | 1200 | 1.8 | Investigational (B-cell malignancies)[16] | Diarrhea, fatigue, cough[16] |
| Umbralisib | δ | 1086 | 2154 | 124 | 22 | Relapsed marginal zone lymphoma, follicular lymphoma[17] | Diarrhea, nausea, fatigue[17] |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions, affecting direct comparability.[13][14][16][17]
The toxicity profiles of PI3K inhibitors often correlate with their isoform specificity.[7] For instance, PI3Kα inhibition is linked to on-target hyperglycemia due to its role in insulin (B600854) signaling, whereas PI3Kδ inhibitors are associated with immune-mediated toxicities like colitis and pneumonitis, reflecting the isoform's role in immune cells.[7][15]
Experimental Protocols
The evaluation of PI3K inhibitors relies on a series of standardized in vitro and cell-based assays. These protocols are essential for determining potency, selectivity, and cellular effects.
In Vitro Kinase Assay (e.g., HTRF)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[13]
Methodology:
-
Reaction Setup: Purified, recombinant PI3K enzyme (e.g., p110α/p85α) is incubated in a microplate well with the lipid substrate PIP2 and ATP.[19]
-
Inhibitor Addition: Test inhibitors are added at various concentrations to different wells. A control with no inhibitor (vehicle, e.g., DMSO) is included.
-
Enzymatic Reaction: The plate is incubated to allow the kinase to phosphorylate PIP2, producing PIP3.
-
Detection: The reaction is stopped, and detection reagents are added. In an HTRF assay, this typically includes a biotin-tagged PIP3 tracer and two fluorescently labeled antibodies: one that binds to the biotin (B1667282) tag (e.g., streptavidin-XL665) and another that is a generic PIP3 antibody (e.g., anti-PIP3-Europium cryptate).
-
Signal Reading: When the antibodies bind to the biotinylated-PIP3 product, the europium donor and XL665 acceptor are brought into close proximity, generating a FRET signal that is read by a plate reader. The signal intensity is inversely proportional to the inhibitor's activity.
-
Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value for the inhibitor against that specific isoform.
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the viability and growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[20]
-
Inhibitor Treatment: The cells are treated with serial dilutions of the PI3K inhibitor for a set period (e.g., 72 hours).[21]
-
Viability Measurement:
-
MTT Assay: MTT reagent is added and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. A solubilizing agent (like DMSO) is added to dissolve the crystals, and the absorbance is read on a plate reader.[21]
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added. The amount of ATP present in viable cells is proportional to the luminescent signal produced, which is measured by a luminometer.[20]
-
-
Data Analysis: Cell viability is calculated relative to vehicle-treated control cells. A dose-response curve is generated to determine the GI50 or IC50 value, representing the concentration at which the inhibitor reduces cell growth or viability by 50%.[2]
Western Blotting for Pathway Inhibition
This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of downstream proteins, such as AKT.
Methodology:
-
Cell Treatment: Cells are cultured and treated with the PI3K inhibitor at various concentrations for a short period (e.g., 2-4 hours).[20]
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[21]
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[21]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473). After washing, it is incubated with a secondary antibody conjugated to an enzyme like HRP.[20]
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured by an imaging system.[21]
-
Analysis: The membrane is often stripped and re-probed with an antibody for the total amount of the target protein (e.g., anti-total-AKT) to confirm that changes in the phosphorylated signal are not due to changes in the total protein amount. Band intensities are quantified to show a dose-dependent decrease in pathway signaling.[21]
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 19. 3.4.3. PI3K Inhibition Assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
AS-604850: A Comparative Guide to Protein Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein kinase inhibitor AS-604850, focusing on its specificity profile against various protein kinases. The information presented is supported by experimental data to offer an objective analysis for research and development applications.
This compound is recognized as a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1][2][3] The therapeutic potential and utility of such inhibitors are critically dependent on their selectivity for the intended target over other related kinases to minimize off-target effects.
Inhibitory Activity and Selectivity Profile
The inhibitory potency of this compound has been quantified against the four Class I PI3K isoforms (α, β, γ, δ). The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values demonstrate a clear selective preference for the PI3Kγ isoform.
Quantitative Comparison of this compound Activity
| Target Kinase | IC50 (µM) | Ki (µM) | Selectivity Fold (vs. PI3Kγ) |
| PI3Kγ | 0.25[1][2][3] | 0.18[1][2] | 1x |
| PI3Kα | 4.5[1][2] | N/A | 18x |
| PI3Kβ | >20[1] | N/A | >80x |
| PI3Kδ | >20[1] | N/A | >80x |
As shown in the table, this compound is significantly more potent against PI3Kγ. It demonstrates 18-fold greater selectivity for PI3Kγ over PI3Kα and over 80-fold selectivity against the PI3Kβ and PI3Kδ isoforms.[1] This isoform selectivity is a critical feature, as the different PI3K isoforms have distinct roles in cellular signaling.
PI3K/Akt Signaling Pathway
This compound exerts its effect by inhibiting the PI3Kγ-mediated signaling cascade. This pathway is crucial for processes like cell growth, proliferation, and inflammation. The diagram below illustrates the canonical PI3K/Akt signaling pathway, indicating the point of inhibition by this compound.
Caption: The PI3K/Akt signaling cascade inhibited by this compound.
Experimental Methodologies
The selectivity of this compound is determined using in vitro kinase assays that measure the phosphorylation of a lipid substrate.
Protocol: In Vitro PI3K Lipid Kinase Assay
-
Enzyme Preparation : Purified human recombinant PI3Kγ (100 ng) is used. For comparison, other isoforms (PI3Kα, β, δ) are assayed under their respective optimal conditions.
-
Buffer Preparation : The reaction is conducted in a kinase buffer containing 10 mM MgCl₂, 1 mM DTT, and 0.1% Na Cholate.[1]
-
Substrate Preparation : Lipid vesicles are prepared containing Phosphatidylinositol (PtdIns) at 18 µM and Phosphatidylserine (PtdSer) at 250 µM.[1]
-
Inhibitor Addition : this compound is dissolved in DMSO and added to the reaction at varying concentrations to determine the IC50 value. A DMSO-only control is run in parallel.
-
Reaction Initiation : The reaction is initiated by adding ATP (15 µM final concentration) mixed with radiolabeled γ-[³³P]ATP.[1] The mixture is incubated at room temperature.
-
Reaction Termination : The kinase reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[1]
-
Detection : The amount of radiolabeled phosphorylated product is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining kinase inhibitor potency.
Caption: Workflow for a typical in vitro PI3K lipid kinase assay.
Comparative Discussion
The data robustly supports the classification of this compound as a selective PI3Kγ inhibitor. Its potency against PI3Kγ is in the nanomolar range (IC50 = 250 nM), while its activity against other Class I isoforms is significantly lower, with IC50 values in the micromolar range or higher.[1][2] This level of selectivity is crucial for researchers aiming to dissect the specific role of PI3Kγ in cellular pathways or disease models, without the confounding effects of inhibiting PI3Kα or PI3Kβ, which are vital for general cell functions like insulin (B600854) signaling and metabolism.[4] The high selectivity against PI3Kδ is also noteworthy, as PI3Kδ is primarily involved in B-cell signaling.
In cellular assays, this compound has been shown to inhibit C5a-mediated PKB/Akt phosphorylation in RAW264 mouse macrophages with an IC50 of 10 μM and to block MCP-1-mediated chemotaxis, a process dependent on PI3Kγ.[1][2]
Conclusion
This compound is a valuable chemical tool for studying the physiological and pathological roles of PI3Kγ. Its high selectivity over other PI3K isoforms, particularly α and β, allows for targeted inhibition of the PI3Kγ signaling axis. The quantitative data and experimental protocols provided in this guide offer a basis for the informed use of this compound in preclinical research and drug development, ensuring that experimental outcomes can be confidently attributed to the specific inhibition of PI3Kγ.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AS-604850
For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Handling and Disposal of AS-604850, a Potent PI3K Inhibitor.
The proper disposal of the potent and selective PI3Kγ inhibitor, this compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a research-grade compound, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Summary of Key Disposal and Safety Parameters
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the following table summarizes general safety and disposal information based on guidelines for similar potent laboratory chemicals. Researchers should always seek to obtain the supplier-specific SDS for the most accurate information.
| Parameter | Guideline | Remarks |
| Chemical State | Solid (powder) or liquid (in solution, e.g., DMSO) | Disposal procedures vary for solid and liquid waste. |
| Waste Classification | Hazardous Chemical Waste | Do not dispose of in regular trash or down the drain.[1][2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard PPE for handling potent chemical compounds. |
| Solid Waste Containment | Sealed, labeled hazardous waste container | For unused product and contaminated disposables.[1] |
| Liquid Waste Containment | Leak-proof, chemically compatible, labeled hazardous waste container | For solutions containing this compound.[1][4] |
| Labeling Requirements | "Hazardous Waste," full chemical name, quantity, date, PI name | Accurate labeling is critical for proper disposal.[3] |
| Storage of Waste | Designated Satellite Accumulation Area (SAA) | Store in a secure, designated area away from incompatible materials.[5] |
| Disposal Method | Licensed hazardous waste disposal service | Contact your institution's EHS for scheduled pickups.[1][3] |
Detailed Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealable hazardous waste container.[1]
-
All disposables that have come into direct contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[1][6]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][4] Glass containers should be avoided if there is a risk of breakage; plastic containers are often preferred.[3]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
3. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (for liquid waste), the quantity, the date of generation, and the Principal Investigator's name and contact information.[3]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure containers are kept tightly sealed except when adding waste.[5]
-
Use secondary containment to prevent spills.[1]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][3]
-
Provide them with all necessary information about the waste as per their procedures.
5. Prohibited Disposal Methods:
-
DO NOT use evaporation in a fume hood as a method of disposal for liquid waste.[8]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of solid and liquid waste containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling AS-604850
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AS-604850, a potent and selective PI3Kγ inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure |
| Preparing Stock Solutions | Safety glasses with side shields or goggles | Nitrile gloves | Fully buttoned lab coat | Chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Biosafety cabinet |
| Animal Handling (Dosing) | Safety glasses or face shield | Nitrile gloves | Lab coat or disposable gown | If aerosolization is possible, use a ventilated cage changing station |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | As required by the specific disposal procedure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
